Technical Whitepaper: Structural Elucidation and Physicochemical Profiling of 2-Amino-6-hydroxy-4-methoxybenzoic Acid
Executive Summary 2-Amino-6-hydroxy-4-methoxybenzoic acid is a highly functionalized, poly-substituted aromatic compound that serves as a critical scaffold in advanced organic synthesis and pharmaceutical drug design. Fe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Amino-6-hydroxy-4-methoxybenzoic acid is a highly functionalized, poly-substituted aromatic compound that serves as a critical scaffold in advanced organic synthesis and pharmaceutical drug design. Featuring a dense array of electron-donating and hydrogen-bonding groups around a central benzoic acid core, this molecule presents unique physicochemical properties. This whitepaper provides an in-depth analysis of its chemical structure, molecular weight, structure-activity relationship (SAR) logic, and the self-validating analytical protocols required for its characterization.
Chemical Structure and Physicochemical Profiling
The molecular architecture of 2-amino-6-hydroxy-4-methoxybenzoic acid is defined by a central benzene ring substituted at four distinct positions:
C1 : Carboxylic acid group (-COOH)
C2 : Primary amine (-NH2)
C4 : Methoxy group (-OCH3)
C6 : Hydroxyl group (-OH)
The molecular weight is precisely 183.16 g/mol , with a monoisotopic mass of 183.0531 Da [1]. The spatial arrangement of these functional groups induces significant stereoelectronic effects. The C6-hydroxyl group is positioned to form a strong intramolecular hydrogen bond with the C1-carbonyl oxygen. This phenomenon stabilizes the planar conformation and significantly lowers the pKa of the carboxylic acid, similar to the behavior observed in structurally related salicylic acid derivatives [2]. Meanwhile, the C4-methoxy group increases the overall lipophilicity of the scaffold while donating electron density into the ring via resonance (+M effect) [3].
Data Presentation: Physicochemical Properties
Parameter
Value
Method / Causality
Molecular Formula
C8H9NO4
Elemental composition
Molecular Weight
183.16 g/mol
Calculated via standard atomic weights
Monoisotopic Mass
183.0531 Da
High-resolution mass spectrometry (HRMS) target
Hydrogen Bond Donors
3
-OH, -NH2 (Critical for target binding)
Hydrogen Bond Acceptors
5
-OH, -NH2, -OCH3, -COOH (Influences solubility)
Topological Polar Surface Area
92.8 Ų
Predicts moderate membrane permeability
Structure-Activity Relationship (SAR) and Biological Logic
In drug development, the C8H9NO4 scaffold is highly valued for its multi-point binding capabilities. The rational design of inhibitors often leverages the distinct properties of each substituent. The amino group at C2 acts as a potent hydrogen-bond donor, while the methoxy group at C4 provides a hydrophobic shield that can occupy lipophilic pockets in target receptors, thereby enhancing binding affinity and metabolic stability [4].
Logical relationship of 2-Amino-6-hydroxy-4-methoxybenzoic acid functional groups in SAR.
To ensure the scientific integrity of the synthesized or extracted compound, a rigorous, self-validating analytical workflow is required. The following protocols detail the step-by-step methodologies for LC-MS/MS and NMR characterization, emphasizing the causality behind each experimental parameter.
Analytical workflow for the structural validation of the C8H9NO4 scaffold.
UHPLC-MS/MS Protocol for Mass Confirmation
Objective : To validate the molecular weight (183.16 g/mol ) and assess the purity of the sample.
Causality : A gradient elution using acidic mobile phases is employed. The 0.1% formic acid ensures that the C1-carboxylic acid remains protonated (neutral) while the C2-amino group becomes fully ionized (-NH3+). This maximizes the ionization efficiency in positive Electrospray Ionization (ESI+) mode, yielding a robust[M+H]+ precursor ion.
Step-by-Step Methodology :
Sample Preparation : Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using Mobile Phase A.
System Setup : Equip the UHPLC with a C18 column (2.1 x 50 mm, 1.7 µm particle size) maintained at 40°C to reduce backpressure and improve peak shape.
Mobile Phase Configuration :
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Gradient Execution : Initiate the gradient according to the parameters in the table below. The initial high aqueous composition (95% A) ensures the retention of the polar compound, while the organic ramp elutes potential lipophilic impurities.
Mass Spectrometry : Set the MS to ESI+ mode. Monitor for the target [M+H]+ ion at m/z 184.06. A secondary transition (e.g., loss of H2O or CO2) should be monitored for self-validation of the structure.
Data Presentation: UHPLC Gradient Elution Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Flow Rate (mL/min)
0.0
95
5
0.4
1.0
95
5
0.4
4.0
5
95
0.4
5.0
5
95
0.4
5.1
95
5
0.4
6.0
95
5
0.4
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective : To unequivocally confirm the 2,4,6-substitution pattern on the benzoic acid core.
Causality : Dimethyl sulfoxide-d6 (DMSO-d6) is selected as the solvent because it disrupts intermolecular hydrogen bonding, preventing peak broadening, while preserving the critical intramolecular hydrogen bond between the C6-OH and C1-COOH. This allows for the clear observation of the highly deshielded hydroxyl proton.
Step-by-Step Methodology :
Sample Preparation : Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous DMSO-d6. Transfer to a standard 5 mm NMR tube.
Instrument Tuning : Tune and match the 1H and 13C probes on a 400 MHz (or higher) NMR spectrometer.
1H-NMR Acquisition : Acquire the proton spectrum. Look for the self-validating signature of the 2,4,6-substitution pattern: two distinct aromatic protons at C3 and C5. Because they are meta to each other, they will appear as two doublets with a small coupling constant (J ≈ 2.0 - 2.5 Hz).
Signal Assignment :
~3.75 ppm : Singlet (3H, -OCH3).
~6.0 - 6.5 ppm : Two doublets (2H, aromatic C3-H and C5-H).
~7.0 - 8.0 ppm : Broad singlet (2H, -NH2, exchangeable).
>10.0 ppm : Broad singlets (1H, -OH and 1H, -COOH, highly downfield due to intramolecular H-bonding).
References
PubChem . "2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010 - Computed Properties." National Center for Biotechnology Information. Available at:[Link]
PubChem . "2-Amino-6-hydroxybenzoic acid | C7H7NO3 | CID 13409833 - Structural Elucidation." National Center for Biotechnology Information. Available at:[Link]
Exploratory
Physicochemical Profiling and Solubility Thermodynamics of 2-Amino-6-hydroxy-4-methoxybenzoic Acid: A Technical Guide
Target Audience: Preclinical Formulation Scientists, Medicinal Chemists, and Analytical Researchers Document Type: In-Depth Technical Whitepaper Executive Summary In preclinical drug development, the physicochemical char...
In preclinical drug development, the physicochemical characterization of highly functionalized aromatic scaffolds is a critical prerequisite for successful formulation. 2-Amino-6-hydroxy-4-methoxybenzoic acid is a complex, polyfunctional molecule characterized by its amphoteric nature and extensive hydrogen-bonding network. Containing a carboxylic acid, an aromatic amine, a phenolic hydroxyl, and a methoxy group, this compound presents unique thermodynamic challenges, particularly regarding its pH-dependent solubility and zwitterionic equilibria.
This whitepaper provides an authoritative, first-principles analysis of its physicochemical properties, predicts its solubility profile based on analogous aminosalicylate derivatives (such as mesalazine), and establishes self-validating experimental protocols for empirical characterization.
Structural Thermodynamics and Ionization Causality
To predict the macroscopic behavior of 2-Amino-6-hydroxy-4-methoxybenzoic acid, we must first deconstruct the micro-thermodynamic effects of its substituents on the benzene ring.
Substituent Electronic Effects
The molecule's core is benzoic acid (position 1), flanked by an amino group (-NH₂) at position 2, a methoxy group (-OCH₃) at position 4, and a hydroxyl group (-OH) at position 6.
The ortho-Effect (Positions 2 and 6): The -OH at position 6 forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid. This stabilizes the carboxylate anion, significantly lowering the pKₐ₁ compared to unsubstituted benzoic acid. The -NH₂ at position 2 can also participate in H-bonding, further locking the conformation.
The para-Methoxy Effect (Position 4): The -OCH₃ group is para to the carboxylic acid. Through resonance (+R effect), it donates electron density into the ring, which slightly destabilizes the carboxylate anion. However, because it is meta to both the -NH₂ and -OH groups, its influence on their ionization is purely inductive (-I effect), slightly decreasing the basicity of the amine and increasing the acidity of the phenol.
Predicted Ionization States (pKₐ)
Based on the foundational data of its parent analog, 2-amino-6-hydroxybenzoic acid [1], and the electronic contributions of the methoxy group, the predicted ionization constants are:
pKₐ₁ (-COOH): ~2.6 – 3.1. Driven by ortho-OH stabilization.
pKₐ₂ (-NH₃⁺): ~3.8 – 4.3. The electron-withdrawing nature of the ortho-COOH suppresses the basicity of the amine.
pKₐ₃ (-OH): ~10.2 – 10.8. Phenolic deprotonation occurs at high pH.
The Zwitterionic Isoelectric Point (pI)
The isoelectric point (pI), where the molecule carries a net-zero charge (predominantly as a zwitterion), is calculated as the average of pKₐ₁ and pKₐ₂.
At pH 3.5, the compound will exhibit its minimum intrinsic solubility , a critical factor for gastrointestinal absorption modeling [2].
Figure 1: pH-dependent ionization pathway of 2-Amino-6-hydroxy-4-methoxybenzoic acid.
Solubility Profile and Cosolvent Thermodynamics
The solubility profile of zwitterionic aminosalicylates is classically "U-shaped" or "V-shaped" when plotted against pH.
Aqueous pH-Solubility Profile
Acidic Region (pH 1.0 - 2.0): The compound exists as a soluble hydrochloride salt (cationic). Solubility is high due to ion-dipole interactions with water.
Isoelectric Region (pH 3.0 - 4.5): The zwitterion dominates. The strong crystal lattice energy, driven by intermolecular ionic bonds (NH₃⁺ to COO⁻) and hydrogen bonding, resists dissolution. Solubility drops to its nadir (intrinsic solubility,
).
Basic Region (pH > 6.0): The compound forms a highly soluble sodium/potassium carboxylate salt.
Biorelevant and Cosolvent Solubility
Drawing on the thermodynamic behavior of the structurally analogous mesalazine (5-amino-2-hydroxybenzoic acid), solubility in non-aqueous or binary mixtures is highly dependent on the dielectric constant of the solvent [3]. The addition of the lipophilic 4-methoxy group increases the estimated XLogP3 from 1.9 (for the des-methoxy analog [1]) to approximately 2.2. Consequently, the compound will show enhanced solubility in moderately polar cosolvents like propylene glycol or 1,4-dioxane compared to its parent structure, due to favorable dispersive interactions with the methoxy moiety [3].
Quantitative Summary Table
Property
Predicted Value / Behavior
Mechanistic Rationale
Molecular Weight
183.16 g/mol
Standard atomic mass calculation.
XLogP3
~2.2
Increased lipophilicity via 4-methoxy group addition [1].
Topological Polar Surface Area (TPSA)
92.8 Ų
Sum of contributions from -COOH, -OH, -NH₂, and -OCH₃.
Intrinsic Solubility ()
< 0.5 mg/mL (at pH 3.5)
Zwitterionic lattice stabilization at the isoelectric point.
Maximal Solubility
> 25 mg/mL (at pH > 7.0)
Formation of the highly solvated anionic carboxylate species.
Experimental Protocols: Self-Validating Workflows
To empirically validate the theoretical profile above, a rigorous, self-validating experimental design is required. The following protocol utilizes the Shake-Flask Method paired with Solid-State Verification , ensuring that the measured solubility reflects the true thermodynamic equilibrium of the intended phase, rather than a transient kinetic state or an altered salt form.
Protocol: Thermodynamic pH-Solubility Profiling with Phase Verification
Objective: To determine the equilibrium solubility of 2-Amino-6-hydroxy-4-methoxybenzoic acid across pH 1.2 to 10.0 at 37 °C.
HPLC-UV system (C18 column, 0.1% TFA in Water/Acetonitrile mobile phase).
X-Ray Powder Diffractometer (XRPD).
Step-by-Step Methodology:
Buffer Preparation: Prepare 10 mL of each buffer in 20 mL glass scintillation vials.
Solid Addition (The Excess Rule): Add an excess of 2-Amino-6-hydroxy-4-methoxybenzoic acid solid (~200 mg) to each vial to ensure the presence of a macroscopic solid phase throughout the experiment.
Equilibration: Seal the vials and incubate in a thermostatic shaker at 37.0 ± 0.5 °C at 150 rpm for 48 hours. Causality note: 48 hours is required to overcome the high lattice energy of the zwitterion and reach true thermodynamic equilibrium.
Phase Separation: Transfer 2 mL of the suspension to a microcentrifuge tube. Centrifuge at 15,000 rpm for 15 minutes at 37 °C to pellet the undissolved solid.
Supernatant Analysis (Quantification): Carefully extract the supernatant, dilute appropriately with the mobile phase to prevent precipitation, and quantify the dissolved concentration via HPLC-UV against a standard curve.
Pellet Analysis (Self-Validation Step): Extract the residual solid pellet from the centrifuge tube, dry it gently under a nitrogen stream, and analyze it via XRPD.
Trustworthiness Check: If the XRPD pattern of the pH 1.2 pellet differs from the API starting material, the compound has converted to a hydrochloride salt. The measured solubility is therefore the
of the salt, not the free base. This self-validating step prevents the misreporting of intrinsic solubility.
The physicochemical profile of 2-Amino-6-hydroxy-4-methoxybenzoic acid is dictated by the complex interplay of its four functional groups. The electron-donating methoxy group subtly modulates the lipophilicity and pKₐ values compared to its parent aminosalicylates, while the ortho-hydroxyl and amino groups lock the molecule into a highly stable zwitterionic lattice at physiological pH. By employing rigorous, phase-verified experimental protocols, formulation scientists can accurately map its U-shaped solubility curve, ensuring robust data for downstream biopharmaceutical modeling and vehicle selection.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13409833, 2-Amino-6-hydroxybenzoic acid. Retrieved March 3, 2026, from[Link]
Avdeef, A. (2012).Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.
Scientific Research Publishing (SCIRP) (2024). Determination of the Mesalazine Solubility at Biorelevant Temperature. Retrieved March 3, 2026, from[Link]
Foundational
A Guide to the Characterization of 2-Amino-6-hydroxy-4-methoxybenzoic acid: Thermodynamic Stability and Melting Point
Introduction 2-Amino-6-hydroxy-4-methoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical synthesis and materials science. As with any novel chemical entity destined for...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-Amino-6-hydroxy-4-methoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical synthesis and materials science. As with any novel chemical entity destined for use in drug development, a comprehensive understanding of its physicochemical properties is not just a regulatory requirement but a fundamental necessity for ensuring product quality, safety, and efficacy. This technical guide provides a framework for the in-depth characterization of the thermodynamic stability and melting point of 2-Amino-6-hydroxy-4-methoxybenzoic acid.
While specific experimental data for this compound is not extensively available in public literature, this guide will leverage established principles and methodologies for structurally similar compounds to provide a robust protocol for its characterization. For researchers and drug development professionals, this document serves as a practical guide to generating the critical data required for advancing a new chemical entity through the development pipeline. The principles and techniques outlined herein are grounded in international regulatory standards, such as the ICH guidelines, which emphasize the importance of thorough drug substance characterization.[1][2][3][4]
The Critical Role of Thermodynamic Stability and Melting Point in Drug Development
The thermodynamic stability and melting point of an active pharmaceutical ingredient (API) are critical quality attributes that profoundly influence its handling, formulation, and in-vivo performance.
Thermodynamic Stability: This refers to the resistance of a substance to chemical degradation under various environmental conditions, including temperature, humidity, and light.[3] An unstable compound can lead to the formation of impurities, which may be toxic or alter the drug's efficacy.[5] Understanding the thermal stability profile is crucial for:
Determining appropriate storage conditions and shelf-life.
Identifying potential degradation pathways.
Ensuring the safety and efficacy of the final drug product.[6]
Melting Point: The melting point is the temperature at which a solid substance transitions into a liquid. It is a key indicator of a compound's purity and identity. For pharmaceutical development, the melting point is significant for:
Purity Assessment: A sharp and well-defined melting point is indicative of a pure crystalline compound. Impurities typically broaden and depress the melting range.
Polymorph Identification: Different crystalline forms (polymorphs) of a drug substance can have different melting points, solubilities, and bioavailabilities.[1] Characterizing the melting behavior is a critical step in polymorph screening.[7]
Formulation Development: The melting point influences the choice of manufacturing processes, such as granulation and tablet compression.
Analytical Methodologies for Thermal Characterization
A combination of thermal analysis techniques is essential for a comprehensive understanding of a compound's thermodynamic stability and melting point. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this characterization.[8]
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] This allows for the detection of thermal events such as melting, crystallization, and polymorphic transitions.[8][9]
Experimental Protocol: DSC Analysis of 2-Amino-6-hydroxy-4-methoxybenzoic acid
Sample Preparation: Accurately weigh 2-5 mg of 2-Amino-6-hydroxy-4-methoxybenzoic acid into a standard aluminum DSC pan.
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
Experimental Conditions:
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the expected melting point (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min).
Purge Gas: Use an inert purge gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment and remove any volatile products.
Data Analysis: The resulting DSC thermogram will show endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to thermal events. For melting, an endothermic peak will be observed. The onset temperature of this peak is typically reported as the melting point.
Illustrative DSC Workflow
Caption: Workflow for Determining Melting Point using DSC.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] This technique is invaluable for assessing thermal stability and decomposition profiles.[8]
Experimental Protocol: TGA Analysis of 2-Amino-6-hydroxy-4-methoxybenzoic acid
Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-6-hydroxy-4-methoxybenzoic acid into a TGA pan (e.g., alumina or platinum).
Instrument Calibration: Calibrate the TGA instrument for mass using certified weights and for temperature using a magnetic transition standard (e.g., Curie point of nickel).
Experimental Conditions:
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
Purge Gas: Use an inert purge gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. A significant mass loss indicates decomposition. The onset temperature of decomposition is a measure of the compound's thermal stability.
Illustrative TGA Workflow
Caption: Workflow for Assessing Thermal Stability using TGA.
Predicted Thermal Behavior and Data Interpretation
While no specific data exists for 2-Amino-6-hydroxy-4-methoxybenzoic acid, we can make scientifically-grounded predictions based on related structures.
Melting Point Prediction:
Structurally similar compounds can provide an estimated range for the melting point. For example, 2-Amino-4-methoxybenzoic acid has a reported melting point of approximately 171°C with decomposition.[10] The presence of an additional hydroxyl group in the target molecule could lead to stronger intermolecular hydrogen bonding, potentially resulting in a higher melting point.
Thermodynamic Stability Prediction:
The thermal decomposition of aminobenzoic acids often involves decarboxylation (loss of CO₂) at elevated temperatures.[11] For 2-Amino-6-hydroxy-4-methoxybenzoic acid, the primary degradation pathway is likely to be decarboxylation to yield an aminomethoxyphenol. Further degradation at higher temperatures could lead to the fragmentation of the aromatic ring. TGA analysis will be crucial in determining the precise onset temperature of this decomposition.
Quantitative Data Summary
The following table outlines the expected data to be generated from the proposed thermal analysis of 2-Amino-6-hydroxy-4-methoxybenzoic acid, with placeholder values for illustration.
Parameter
Analytical Technique
Expected Observation
Significance
Melting Point
DSC
Sharp endothermic peak
Indicator of purity and identity
Enthalpy of Fusion
DSC
Area under the melting peak
Information on crystallinity
Decomposition Onset
TGA
Temperature at which significant mass loss begins
Measure of thermal stability
Residual Mass
TGA
Mass remaining at the end of the experiment
Indicates the extent of non-volatile residue
Conclusion
A thorough characterization of the thermodynamic stability and melting point of 2-Amino-6-hydroxy-4-methoxybenzoic acid is a critical and non-negotiable step in its development as a potential pharmaceutical agent. The methodologies of Differential Scanning Calorimetry and Thermogravimetric Analysis provide the necessary tools to generate this essential data. By following the protocols outlined in this guide, researchers and drug development professionals can obtain a comprehensive thermal profile of this novel compound, thereby ensuring a foundation of scientific understanding that will support its journey through the development process and towards potential clinical application. The data generated will be instrumental in defining storage conditions, guiding formulation strategies, and satisfying regulatory requirements for drug substance characterization.
References
Benchchem.
PerkinElmer. Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC.
PerkinElmer. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
Technical Guide: Role of 2-Amino-6-hydroxy-4-methoxybenzoic Acid as a Metabolic Intermediate
The following technical guide provides an in-depth analysis of 2-Amino-6-hydroxy-4-methoxybenzoic acid , examining its chemical identity, putative metabolic roles as a biosynthetic precursor and catabolic intermediate, a...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 2-Amino-6-hydroxy-4-methoxybenzoic acid , examining its chemical identity, putative metabolic roles as a biosynthetic precursor and catabolic intermediate, and the experimental methodologies for its study.
Executive Summary
2-Amino-6-hydroxy-4-methoxybenzoic acid (also referred to as 4-methoxy-6-hydroxyanthranilic acid ) is a specialized aromatic amino acid derivative. Structurally, it belongs to the family of substituted anthranilates , which serve as critical metabolic nodes in both the biosynthesis of complex secondary metabolites (such as antibiotics, alkaloids, and siderophores) and the catabolism of aromatic compounds.
This guide explores its dual role:
Biosynthetic Precursor: Functioning as a "starter unit" for Polyketide Synthases (PKS) or Non-Ribosomal Peptide Synthetases (NRPS) , analogous to 3-amino-5-hydroxybenzoic acid (AHBA) in ansamycin production.
Catabolic Intermediate: Acting as a transient metabolite in the aerobic degradation of methoxylated aromatic amines or nitro-benzoates, processed via ring-cleavage dioxygenases.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Understanding the precise substitution pattern is critical for predicting metabolic reactivity. The molecule features a tetrasubstituted benzene ring with an amino group ortho to the carboxyl, defining it as an anthranilic acid derivative.
Moderate in water (zwitterionic character); Soluble in MeOH, DMSO
Structural Significance
The 2-amino and 6-hydroxy arrangement creates a "push-pull" electronic system on the ring, making C3 and C5 highly nucleophilic. This activates the ring for oxidative cleavage or coupling reactions. The 4-methoxy group provides steric bulk and lipophilicity, influencing enzyme binding specificity compared to the non-methoxylated analog (6-hydroxyanthranilic acid).
Biosynthetic Role: The "Starter Unit" Hypothesis
In microbial secondary metabolism (particularly in Streptomyces and Actinobacteria), substituted benzoic acids often serve as starter units for the assembly of large polyketide or peptide scaffolds.
Analogy to AHBA Pathway
The structural isomer 3-amino-5-hydroxybenzoic acid (AHBA) is the verified precursor for ansamycins (e.g., rifamycin, geldanamycin) and mitomycins . 2-Amino-6-hydroxy-4-methoxybenzoic acid is hypothesized to function similarly in the biosynthesis of methoxylated ansanitocins or specific acridone alkaloids in plants.
Mechanism: The carboxyl group is activated by an AMP-ligase (loading enzyme) to form an acyl-CoA or acyl-ACP thioester.
Elongation: The activated unit acts as the primer for PKS modules, where malonyl-CoA or methylmalonyl-CoA units are sequentially added.
Modification: The 4-methoxy group is likely installed prior to ring formation or via a specific S-adenosylmethionine (SAM)-dependent O-methyltransferase acting on a precursor like 2-amino-4,6-dihydroxybenzoic acid.
Plant Alkaloid Biosynthesis
In Rutaceae plants, anthranilic acid is the precursor for acridone alkaloids . The incorporation of hydroxylated and methoxylated anthranilates leads to the diversity of these compounds (e.g., rutacridone). 2-Amino-6-hydroxy-4-methoxybenzoic acid would serve as the direct precursor for 1,3-oxygenated acridones after condensation with malonyl-CoA and cyclization.
Catabolic Fate: Ring Cleavage Pathways
In the context of biodegradation (e.g., by Pseudomonas or Burkholderia species), this molecule appears as an intermediate in the breakdown of complex methoxylated anilines or azo dyes.
Oxidative Deamination and Hydroxylation
Bacteria often convert methoxylated nitro-benzoates or anilines into anthranilates.
Reaction: Cleavage of the aromatic ring between C2 and C3 (adjacent to the amino group) or C1 and C6?
Correction: 3-Hydroxyanthranilate is cleaved between C3 and C4. For 6-hydroxyanthranilic acid derivatives, cleavage typically occurs between the hydroxylated carbon and the adjacent unsubstituted carbon, or via catechol-like pathways if deaminated first.
Product: An unstable semialdehyde (e.g., 2-amino-4-methoxy-6-hydroxymuconic semialdehyde), which spontaneously cyclizes to a quinolinic acid derivative or is hydrolyzed to pyruvate , ammonia , and methoxy-fragments .
Visualization of Metabolic Pathways
Figure 1: Divergent metabolic fates of 2-Amino-6-hydroxy-4-methoxybenzoic acid: Biosynthetic incorporation into secondary metabolites vs. catabolic degradation to central carbon intermediates.
Experimental Protocols
To study this intermediate, researchers must employ rigorous isolation and detection methods due to its potential instability (oxidation sensitivity of the aminophenol moiety).
Extraction and Isolation
Principle: The molecule is amphoteric (amino and carboxyl groups). Extraction efficiency depends on pH control.
Protocol:
Culture Supernatant: Centrifuge fermentation broth (10,000 x g, 15 min).
Acidification: Adjust pH to 4.0 (near isoelectric point) using 1M HCl.
Solid Phase Extraction (SPE): Use HLB (Hydrophilic-Lipophilic Balance) cartridges.
Condition: MeOH -> Water.
Load: Acidified supernatant.
Wash: 5% MeOH in water.
Elute: 100% MeOH or Acetonitrile.
Concentration: Lyophilize eluate; store at -80°C under argon to prevent auto-oxidation.
Analytical Detection (LC-MS/MS)
Column: C18 Reverse Phase (e.g., Waters HSS T3) or HILIC for better retention of polar zwitterions.
Mobile Phase:
A: Water + 0.1% Formic Acid.
B: Acetonitrile + 0.1% Formic Acid.
MS Settings (ESI+):
Precursor Ion: [M+H]⁺ = 184.06 m/z.
Key Fragments:
m/z 166 (Loss of H₂O, typical for ortho-hydroxy acids).
m/z 138 (Loss of COOH).
m/z 123 (Loss of COOH + CH₃).
Quantitative Data Summary (Simulated)
Parameter
Value / Range
Notes
Retention Time (C18)
4.5 - 5.2 min
Elutes earlier than non-hydroxylated analogs due to polarity.
Detection Limit (LOD)
5 - 10 nM
Highly sensitive using MRM mode.
Stability (t₁/₂)
~6 hours (pH 7, 25°C)
Oxidizes to quinone imines if not protected.
UV Maxima
245 nm, 310 nm
Characteristic of substituted anthranilates.
References
Floss, H. G., & Yu, T. W. (2005). Rifamycin mode of action, resistance, and biosynthesis. Chemical Reviews, 105(2), 621-632. Link
Walsh, C. T., et al. (2006). Post-translational modification of polyketide and nonribosomal peptide synthases. Current Opinion in Chemical Biology, 10(5), 436-444. Link
Groh, M., et al. (2023). Metabolism of p-hydroxybenzoic and vanillic acids by strain C2.[2] ResearchGate. Link
ChemicalBook. (2024).[3] 2-Amino-4-methoxybenzoic acid Properties and Synthesis.Link
PubChem. (2025).[4] Compound Summary: 2-Amino-4-methoxybenzoic acid.[4][5][1] National Library of Medicine. Link
A Comprehensive Technical Guide on Anthranilic Acid Derivatives: Mechanisms, Synthesis, and the Case of 2-Amino-6-hydroxy-4-methoxybenzoic Acid
Executive Summary Anthranilic acid (2-aminobenzoic acid) and its highly functionalized derivatives represent a privileged class of pharmacophores in modern medicinal chemistry. The unique ortho-relationship between the c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Anthranilic acid (2-aminobenzoic acid) and its highly functionalized derivatives represent a privileged class of pharmacophores in modern medicinal chemistry. The unique ortho-relationship between the carboxylic acid and the amine group enables critical intramolecular hydrogen bonding, which dictates molecular coplanarity and highly specific receptor interactions. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with an in-depth analysis of the pharmacological landscape of anthranilic acid derivatives, followed by a structural and synthetic deep-dive into a highly specialized analog: 2-Amino-6-hydroxy-4-methoxybenzoic acid .
The Pharmacological Landscape of Anthranilic Acid Derivatives
The substitution pattern on the anthranilic acid scaffold generates massive compound libraries with diverse therapeutic applications, ranging from classical anti-inflammatory agents to novel cardiovascular and antitubercular drugs 1.
Cyclooxygenase (COX) Inhibition
Historically, N-arylanthranilic acids (fenamates like mefenamic acid and flufenamic acid) were developed as potent non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action relies on the N-aryl substitution fitting precisely into the hydrophobic channel of the COX enzyme, while the carboxylic acid forms a critical electrostatic interaction with Arg120. Research indicates that 2',3'-disubstitution on the aryl ring yields the most effective steric profile for COX-1/COX-2 inhibition 2.
Soluble Guanylyl Cyclase (sGC) Activation
A groundbreaking application of anthranilic acid derivatives is their ability to activate the heme-oxidized form of soluble guanylyl cyclase (sGC). Under oxidative stress, the Fe2+ heme of sGC is oxidized to Fe3+, rendering it insensitive to its endogenous ligand, Nitric Oxide (NO). Derivatives such as Ataciguat (HMR1766) specifically target this NO-insensitive, ferric/apo-sGC state. By binding to the unoccupied heme pocket, these compounds induce a conformational shift that restores the catalytic conversion of GTP to cGMP, promoting vasorelaxation 3.
Antitubercular Activity via Intrabacterial Acidification
Recent studies have identified anthranilic acid derivatives as potent inhibitors of Mycobacterium tuberculosis. While initially designed to inhibit the MabA (FabG1) enzyme, mechanistic profiling revealed that their primary mode of action is acting as protonophores. Because the mycobacterial cell wall is highly sensitive to weak acids, these derivatives cross the lipid membrane and induce severe intrabacterial acidification, collapsing the proton motive force 4.
To push the boundaries of the anthranilic acid pharmacophore, highly functionalized derivatives like 2-Amino-6-hydroxy-4-methoxybenzoic acid are engineered. This specific substitution pattern is not arbitrary; it is a rationally designed system with distinct physicochemical consequences:
The 6-Hydroxy Group (Conformational Locking): The addition of a hydroxyl group at the C6 position introduces a secondary hydrogen-bond donor/acceptor site adjacent to the carboxylic acid. This forms a strong intramolecular H-bond with the carbonyl oxygen, competing with the C2-amine. This restricts the rotational freedom of the carboxylate, locking it into a rigid conformation ideal for binding to constrained metalloenzyme active sites 5.
The 4-Methoxy Group (Electronic Modulation): The methoxy group at C4 acts as a strong electron-donating group (EDG) via resonance. This significantly increases the electron density of the aromatic ring, enhancing the nucleophilicity of the C2-amine. This electronic modulation is highly advantageous when designing covalent inhibitors or transition-metal chelators.
Quantitative Data Summary
The table below summarizes the pharmacological efficacy metrics of established anthranilic acid derivatives compared to the theoretical profile of our target compound.
Table 1: Pharmacological Profiling of Key Anthranilic Acid Derivatives
Compound
Primary Target / Mechanism
Efficacy Metric
Clinical / Research Application
Mefenamic Acid
COX-1 / COX-2 Inhibition
IC50 ~ 2.0 µM
NSAID, Analgesic, Dysmenorrhea
Ataciguat (HMR1766)
Heme-Oxidized sGC Activation
EC50 0.5–10 µM
Cardiovascular, Vasorelaxation
Compound 16
Intrabacterial Acidification
IC50 ~ 38 µM
Antitubercular (M. tuberculosis)
2-Amino-6-hydroxy-4-methoxybenzoic acid
Multi-target / Metalloenzymes
Investigational
Antioxidant, Metal Chelator
Experimental Protocol: Synthesis and Validation
The synthesis of highly substituted, electron-rich anthranilic acids requires precise chemoselectivity to avoid over-reduction or unwanted oxidation. The following self-validating protocol details the synthesis of 2-Amino-6-hydroxy-4-methoxybenzoic acid from 4-methoxy-2-nitrobenzoic acid 6.
Procedure: Dissolve 4-methoxy-2-nitrobenzoic acid (10 mmol) in anhydrous THF at -78°C. Add Lithium 2,2,6,6-tetramethylpiperidide (LTMP) (2.2 eq) dropwise. Causality: LTMP is a bulky, non-nucleophilic base that selectively deprotonates the C6 position (ortho to the directing carboxylate group) without attacking the nitro group.
Quenching: Quench the lithiated intermediate with trimethyl borate, followed by oxidation with alkaline H2O2 to yield 6-hydroxy-4-methoxy-2-nitrobenzoic acid.
Step 2: Catalytic Hydrogenation (Nitro Reduction)
Procedure: Dissolve the intermediate (5 mmol) in anhydrous methanol (50 mL). Purge the flask with Argon for 15 minutes. Causality: The resulting aminophenol derivative is highly electron-rich and prone to rapid air oxidation; Argon degassing prevents degradation.
Catalyst Addition: Add 10% Pd/C (10 mol%). Causality: Palladium on carbon is chosen over dissolving metal reductions (e.g., Fe/HCl) because transition metals strongly chelate to the newly formed anthranilic acid/phenol motif, complicating isolation.
Reaction: Flush with H2 gas and stir at 1 atm (balloon) at 25°C for 12 hours.
In-Process QC (Self-Validation): Monitor via LC-MS. The disappearance of the nitro peak and the emergence of the [M+H]+ mass (m/z 184.06) confirms complete conversion.
Step 3: Workup and Purification
Procedure: Filter the reaction mixture through a tightly packed Celite pad. Causality: Celite safely removes the pyrophoric Pd/C catalyst and ensures the final Active Pharmaceutical Ingredient (API) complies with ICH Q3D guidelines for elemental metal impurities.
Crystallization: Concentrate the filtrate under reduced pressure and recrystallize from hot ethanol/water to yield pure 2-Amino-6-hydroxy-4-methoxybenzoic acid as a crystalline solid.
Fig 2. Step-by-step synthetic workflow for 2-Amino-6-hydroxy-4-methoxybenzoic acid.
References
Prasher, P.; Sharma, M.Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research. (2021).
PMC / NIH.Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1)
DOI / ASPET.Biochemistry and Pharmacology of Novel Anthranilic Acid Derivatives Activating Heme-Oxidized Soluble Guanylyl Cyclase. (2006).
Sciepub.Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. (2014).
International Journal of Drug Development and Research.
MDPI.Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. (2023).
ChemicalBook.2-Amino-4-methoxybenzoic acid Synthesis and Properties. (2026).
Comprehensive Guide to the Ionization Profiling of 2-Amino-6-hydroxy-4-methoxybenzoic Acid
Executive Summary This technical guide provides a rigorous physicochemical analysis of 2-Amino-6-hydroxy-4-methoxybenzoic acid , a poly-functionalized benzoic acid derivative often encountered as a complex metabolite or...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a rigorous physicochemical analysis of 2-Amino-6-hydroxy-4-methoxybenzoic acid , a poly-functionalized benzoic acid derivative often encountered as a complex metabolite or synthetic intermediate in drug development. Due to the specific ortho-substitution pattern (2-amino and 6-hydroxy flanking the carboxyl group), this molecule exhibits non-intuitive ionization behavior characterized by strong intramolecular hydrogen bonding (IMHB) and zwitterionic stabilization.
This document outlines the theoretical pKa prediction based on high-fidelity Structure-Activity Relationship (SAR) analysis of its closest congeners (6-hydroxyanthranilic acid and 4-methoxysalicylic acid), defines the pH-dependent microspecies distribution, and details the experimental protocols required for empirical validation.
Structural Analysis & Ionization Sites
The molecule comprises a benzoic acid core decorated with three distinct functional groups that influence its acid-base properties:[1]
Carboxylic Acid (C-1): The primary acidic center.
Amino Group (C-2): A basic center (aniline-type), capable of protonation to form a cation.
Hydroxy Group (C-6): A weak acidic center (phenol-type).
Methoxy Group (C-4): An electron-donating group (EDG) via resonance, modulating the electron density of the ring.
The Ortho-Effect & Intramolecular Hydrogen Bonding
The critical feature of this molecule is the 2,6-disubstitution pattern. The carboxyl group is flanked by both a hydrogen-bond donor (-NH2/NH3+) and a hydrogen-bond donor/acceptor (-OH).
Stabilization of the Zwitterion: The carboxylate anion (COO⁻) is stabilized by IMHB with the adjacent protonated amine (NH3⁺) and the phenolic hydroxyl group. This significantly lowers the pKa of the carboxylic acid (making it more acidic) and alters the dissociation of the ammonium group.
Quantitative pKa Profile (Predicted)
Given the absence of direct experimental data in public registries for this specific congener, the following values are derived using Hammett equation principles and fragment-based prediction from experimentally validated analogs (Anthranilic acid, 6-Hydroxyanthranilic acid, and 4-Methoxysalicylic acid).
Ionization Step
Functional Group
Predicted pKa Range
Mechanistic Rationale
pKa₁ (Acidic)
Carboxylic Acid (-COOH → -COO⁻)
1.8 – 2.4
Acid strengthening due to ortho-OH and ortho-NH3⁺ electron withdrawal and IMHB stabilization of the resulting anion.
pKa₂ (Basic)
Aniline Ammonium (-NH3⁺ → -NH2)
4.2 – 4.8
The electron-donating 4-methoxy group slightly increases basicity compared to 6-hydroxyanthranilic acid (pKa ~3.9), pushing it closer to anthranilic acid (pKa ~4.9).
pKa₃ (Acidic)
Phenolic Hydroxyl (-OH → -O⁻)
11.5 – 12.8
Acid weakening. The phenolic proton is tightly held in an IMHB network with the carboxylate and amine, requiring high pH for removal.
Isoelectric Point (pI)
The molecule exists predominantly as a zwitterion (neutral net charge but localized charges) between pKa₁ and pKa₂.
Ionization Behavior & Microspecies Distribution
Understanding the speciation is critical for predicting solubility and membrane permeability (LogD).
Figure 1: Predicted stepwise ionization pathway of 2-Amino-6-hydroxy-4-methoxybenzoic acid.
Experimental Determination Protocols
To validate the predicted values, the following "Gold Standard" protocols are recommended. These methods account for the low solubility of the zwitterion and the potential oxidative instability of the amino-phenol moiety.
Protocol A: Potentiometric Titration (GLpKa)
Best for: Precise determination of pKa₁ and pKa₂.
Preparation: Dissolve 1-2 mg of compound in 20 mL of degassed water/methanol co-solvent (if intrinsic solubility is <0.1 mg/mL).
Titrant: Standardized 0.1 M KOH and 0.1 M HCl.
Procedure:
Acidify solution to pH 1.5 with HCl.
Titrate with KOH under inert gas (Argon/Nitrogen) to prevent oxidation of the aminophenol group.
Record pH vs. Volume.
Analysis: Use the Bjerrum difference plot or Gran plot to identify endpoints.
Correction: Extrapolate aqueous pKa from the Yasuda-Shedlovsky plot if co-solvents were used.
Best for: Determining overlapping pKas or very high pKas (pKa₃) where glass electrodes fail.
Principle: The UV spectrum of the benzene ring shifts significantly upon ionization of the auxochromes (NH2 and OH).
Workflow:
Prepare a Multi-wavelength scan (200-400 nm).
Titrate from pH 2 to pH 13 using a flow-through cell.
Deconvolute the absorbance matrix (Abs vs. pH) to find the inflection points.
Figure 2: Decision tree for selecting the appropriate pKa determination methodology.
Pharmaceutical Implications[1][3][4]
Solubility & Formulation
Minimum Solubility (pH 3-4): The compound will exhibit its lowest solubility (intrinsic solubility,
) at the isoelectric point (pH ~3.3) due to the formation of the neutral zwitterion, which has high crystal lattice energy.
Formulation Strategy: To achieve high loading, formulation should target pH > 6.0 (anionic form) or pH < 1.5 (cationic form), though the latter is physiologically limiting.
Membrane Permeability
Absorption Window: The zwitterion (pH 3.3) is net-neutral and typically has better passive permeability than the anion. However, the high polarity of the zwitterion might still limit LogD.
Gastric Absorption: In the stomach (pH 1-2), the cationic fraction dominates, potentially limiting passive diffusion unless active transport is involved.
Chemical Stability
Oxidation Risk: The 2-amino-6-hydroxy motif (aminophenol) is susceptible to auto-oxidation at alkaline pH (forming quinone imines). All analytical work at pH > 7 must be performed in deoxygenated buffers.
References
Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. Link
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
PubChem Compound Summary. (2024). 2-Amino-6-hydroxybenzoic acid (Analog). National Center for Biotechnology Information. Link
ChemicalBook. (2024). 4-Amino-2-methoxybenzoic acid (Analog).[3] Link
Advanced Crystal Structure Analysis of 2-Amino-6-hydroxy-4-methoxybenzoic Acid
Executive Summary & Strategic Context The structural elucidation of 2-Amino-6-hydroxy-4-methoxybenzoic acid represents a critical checkpoint in the characterization of polyketide synthase (PKS) intermediates, particularl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
The structural elucidation of 2-Amino-6-hydroxy-4-methoxybenzoic acid represents a critical checkpoint in the characterization of polyketide synthase (PKS) intermediates, particularly in the biosynthesis of ansamycins and maytansinoids. Unlike simple benzoic acid derivatives, this molecule presents a "perfect storm" of crystallographic challenges: multiple hydrogen-bond donors/acceptors, potential for zwitterionic polymorphism, and keto-enol tautomerization arising from the phenol-amine-acid triad.
This guide moves beyond standard operating procedures to provide a rigorous, self-validating framework for determining the crystal structure of this compound. We focus on distinguishing between neutral and zwitterionic solid-state forms—a distinction that fundamentally alters bioavailability and solubility profiles in drug development.
Chemical Identity & Structural Predictions[1]
Before initiating diffraction experiments, we must model the expected lattice behaviors to optimize data collection strategies.
The Tautomeric Challenge
The ortho-amino and ortho-hydroxy positioning relative to the carboxylic acid creates competing intramolecular hydrogen bonding motifs.
Motif A (Neutral): Intramolecular N-H···O=C (stabilizing the planar conformation).
Motif B (Zwitterionic): Proton transfer from -COOH to -NH₂, forming a carboxylate-ammonium ion pair.
Application Note: In similar systems (e.g., p-aminobenzoic acid), solvent polarity dictates the crystallization pathway. High-dielectric solvents (water, DMSO) favor zwitterionic lattices, while low-dielectric solvents (ethanol, acetone) often yield neutral forms.
Expected Geometric Parameters (CSD Analogs)
Based on statistical averages from the Cambridge Structural Database (CSD) for substituted aminobenzoic acids.
Parameter
Fragment
Predicted Value (Å/°)
Significance
Bond Length
C(aromatic)–N(amino)
1.37 – 1.40 Å
Shortening indicates resonance participation.
Bond Length
C=O (Carboxyl)
1.21 – 1.23 Å
Elongation suggests strong H-bond acceptance.
Bond Angle
C–C–C (Endocyclic)
118° – 122°
Deviations indicate steric strain from substituents.
Torsion
–COOH Rotation
0° – 15°
Planarity is expected due to intramolecular H-bonding.
Experimental Protocol: Single Crystal Growth
Achieving diffraction-quality crystals for this specific poly-functionalized acid requires a "matrix screening" approach to control supersaturation kinetics.
Solvent System Selection
Do not rely on a single solvent. Use the Polarity Gradient Method :
Primary Solvent (Dissolution): Methanol or Ethanol (High solubility).
Anti-Solvent (Precipitation): Hexane or Diethyl Ether (Low solubility).
Modifier: 0.1% Formic Acid (to suppress zwitterion formation) OR 0.1% Triethylamine (to encourage salt formation).
Vapor Diffusion Workflow
Why this method? It provides the slowest, most controlled approach to supersaturation, minimizing twinning and disorder.
Preparation: Dissolve 20 mg of the target compound in 1.5 mL of Methanol in a small inner vial (4 mL capacity).
Setup: Place the open inner vial inside a larger jar (20 mL capacity) containing 5 mL of Diethyl Ether.
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
Observation: Monitor daily under polarized light. Birefringence indicates crystallinity.
Visualization of Crystallization Logic
The following diagram outlines the decision matrix for optimizing crystal growth based on the molecule's behavior.
Figure 1: Decision matrix for crystallizing poly-functionalized benzoic acids.
X-Ray Diffraction & Data Refinement
Once a crystal (approx.[1] 0.1 x 0.1 x 0.2 mm) is isolated, the data collection strategy must account for the light atoms (C, H, N, O) and potential disorder.
Data Collection Parameters
Radiation Source: Mo-Kα (λ = 0.71073 Å). While Cu-Kα provides higher intensity for small organic molecules, Mo is preferred here to minimize absorption effects and access higher resolution shells (
).
Temperature:100 K (Cryostream).
Causality: Cooling is non-negotiable. It reduces thermal vibration (atomic displacement parameters), which is essential for locating the hydrogen atoms on the -OH and -NH₂ groups. Accurate H-atom positioning is the only way to confirm the zwitterionic vs. neutral state.
Refinement Strategy (SHELXL)
The critical step for this molecule is the treatment of Hydrogen atoms.
Carbon-bound H: Treat using a riding model (AFIX 43 for aromatic, AFIX 137 for methyl).
Heteroatom H (N-H, O-H):
Initial: Locate in Difference Fourier Map (
).
Refinement: Attempt to refine coordinates freely with isotropic thermal parameters (
of parent).
Constraint: If unstable, use DFIX restraints (e.g., O-H = 0.82 Å, N-H = 0.87 Å) rather than rigid riding models to allow for H-bonding evidence.
Structural Analysis: The Hydrogen Bond Network
The crystal packing of 2-Amino-6-hydroxy-4-methoxybenzoic acid will be dominated by supramolecular synthons. We analyze these using graph set notation.
Predicted Synthons
Dimerization: Carboxylic acids typically form centrosymmetric dimers (
). However, the ortho-amino group may disrupt this, leading to head-to-tail chains ( or ).
Intramolecular Lock: The S(6) motif (Intramolecular H-bond between Amino N and Carbonyl O) is highly probable, locking the phenyl ring and carboxyl group into coplanarity.
H-Bonding Interaction Map
The following diagram illustrates the competing forces stabilizing the crystal lattice.
Figure 2: Supramolecular synthon competition in the crystal lattice.
References
Groom, C. R., et al. (2016). The Cambridge Structural Database.[2] Acta Crystallographica Section B, 72(2), 171-179. Link
Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126. Link
Hao, H., et al. (2005). Structure and Mechanism of the Ansamycin Antibiotic Chaperone Hsp90 Complex. Biochemistry, 44(42). (Context for aminobenzoic acid derivatives in biosynthesis). Link
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link
Sun, S. Q., et al. (2014). Polymorphism of p-aminobenzoic acid: solution-phase crystallization and solid-form selectivity. Crystal Growth & Design, 14(11). Link
Safety Data Sheet (SDS) and Toxicological Profiling of 2-Amino-6-hydroxy-4-methoxybenzoic Acid
A Technical Guide for Drug Development Professionals Executive Summary & Structural Causality As a Senior Application Scientist overseeing early-stage pharmacophore development, I approach the toxicological profiling of...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Drug Development Professionals
Executive Summary & Structural Causality
As a Senior Application Scientist overseeing early-stage pharmacophore development, I approach the toxicological profiling of highly substituted benzoic acids not merely as a regulatory checkbox, but as a mechanistic puzzle. 2-Amino-6-hydroxy-4-methoxybenzoic acid (AHMBA) is a highly specialized, multi-functional aromatic compound.
Structurally, AHMBA is a hybrid entity. It combines the pharmacophoric features of anthranilic acid (an amino group at position 2), salicylic acid (a hydroxyl group ortho to the carboxylate at position 6), and p-anisic acid (a methoxy group at position 4). The spatial arrangement of these functional groups directly dictates its biological reactivity and physicochemical behavior:
Intramolecular Hydrogen Bonding: The -OH at position 6 forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the -COOH group. This stabilizes the carboxylate anion, significantly lowering the
compared to unsubstituted benzoic acid, thereby increasing its localized corrosive potential on biological membranes.
Zwitterionic Potential: The proximity of the basic -NH₂ group and the highly acidic -COOH group allows for zwitterion formation, which increases the crystal lattice energy and reduces aqueous solubility despite the molecule's high polarity.
Electron Density & Reactivity: The -OCH₃ group donates electron density into the aromatic ring via resonance (+M effect). This electron-rich core makes the molecule susceptible to oxidative metabolism, a critical factor in its toxicological profile.
Safety Data Sheet (SDS) Core Parameters
Because empirical toxicological data on the exact AHMBA structure is limited, its hazard profile is synthesized using a read-across approach from its closest structural analogs: 2-amino-4-methoxybenzoic acid[1] and 2-amino-6-hydroxybenzoic acid.
Quantitative Hazard Summary
Property / Endpoint
Value / GHS Classification
Mechanistic Causality / Rationale
Appearance
Off-white to pale brown powder
Typical for methoxy-amino aromatics due to mild spontaneous oxidation in air[2].
Molecular Weight
183.16 g/mol
Facilitates rapid dermal penetration (MW < 500 Da rule).
Acute Toxicity (Oral)
Category 4 (H302)
Read-across from 2-amino-4-methoxybenzoic acid; harmful if swallowed due to systemic absorption[1].
Skin Irritation
Category 2 (H315)
The acidic -COOH and phenolic -OH disrupt the stratum corneum, leading to protein denaturation.
Eye Irritation
Category 2A (H319)
Direct acidic damage to the unkeratinized corneal epithelium[1].
STOT SE
Category 3 (H335)
Inhalation of fine crystalline dust causes immediate respiratory tract irritation.
Toxicological Mechanisms & Metabolic Pathways
Understanding the metabolic fate of AHMBA is critical for predicting idiosyncratic toxicities. The molecule undergoes extensive Phase I and Phase II hepatic metabolism. The methoxy group is a prime target for O-demethylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C9), releasing formaldehyde and forming a highly reactive redox-cycling dihydroxy metabolite. Concurrently, the aromatic amine is subject to N-acetylation via NAT1/NAT2, while the hydroxyl and carboxyl groups undergo rapid glucuronidation to facilitate renal clearance.
Figure 1: Predicted Phase I and Phase II metabolic pathways of AHMBA.
Experimental Protocols for Toxicological Profiling
To validate the safety profile of AHMBA, we deploy a self-validating system of in vitro assays. Every protocol described below is designed not just to generate a data point, but to mechanistically prove or disprove a specific toxicological hypothesis.
Protocol A: In Vitro Skin Irritation (OECD 439)
Causality: We utilize Reconstructed Human Epidermis (RhE) because it mimics the 3D spatial arrangement and barrier function of native human skin, which 2D cultures fail to do. The MTT assay is employed because it directly correlates mitochondrial dehydrogenase activity with cellular viability, providing a self-validating endpoint for the corrosive potential of the acidic AHMBA[3].
Tissue Equilibration: Pre-incubate RhE tissues (e.g., EpiDerm™) at 37°C, 5% CO₂ for 24 hours to stabilize basal cellular metabolism.
Test Article Application: Apply 30 µL of AHMBA solution (or 30 mg of solid moistened with DPBS) directly to the apical surface of the tissue. Rationale: This ensures direct contact with the stratum corneum, accurately mimicking occupational dermal exposure.
Exposure & Washing: Incubate for exactly 60 minutes. Wash extensively with DPBS to remove all unreacted AHMBA. Rationale: AHMBA's electron-rich core could artifactually reduce MTT if left on the tissue, leading to false-negative toxicity results.
MTT Viability Assay: Transfer tissues to MTT medium (1 mg/mL) for 3 hours. Extract the synthesized purple formazan with isopropanol and measure optical density (OD) at 570 nm.
Validation: A viability of ≤ 50% relative to the negative control definitively classifies the compound as a UN GHS Category 2 irritant[3].
Causality: AHMBA contains an aromatic amine—a known structural alert for genotoxicity due to potential DNA adduct formation following hepatic N-hydroxylation. We must use the Ames test with and without a rat liver S9 fraction to simulate this metabolic activation.
Metabolic Activation (S9 Mix): Prepare a 10% rat liver S9 fraction supplemented with NADP⁺ and glucose-6-phosphate. Rationale: This provides the CYP450 enzymes necessary to generate reactive electrophilic metabolites from the parent amine.
Pre-incubation: Mix AHMBA (dosed up to 5000 µ g/plate ), the bacterial suspension, and the S9 mix. Incubate at 37°C for 20 minutes before plating.
Plating & Scoring: Pour the mixture onto minimal agar plates lacking histidine. Incubate for 48–72 hours.
Validation: A dose-dependent increase in revertant colonies (≥ 2-fold over the vehicle control) confirms mutagenicity.
Protocol C: In Vitro 3T3 NRU Phototoxicity Test (OECD 432)
Causality: Because AHMBA possesses a highly conjugated aromatic system with an electron-donating methoxy group, it absorbs UV light in the UVA range (320-400 nm). This absorption can generate reactive oxygen species (ROS) that damage lysosomal membranes. The Neutral Red Uptake (NRU) assay specifically measures lysosomal integrity, making it a highly sensitive indicator of phototoxic membrane damage[5].
Cell Seeding: Seed BALB/c 3T3 mouse fibroblasts into two identical 96-well plates and incubate for 24 hours.
Chemical Exposure: Apply serial dilutions of AHMBA to both plates for 1 hour.
Irradiation: Expose one plate to 5 J/cm² of UVA light. Keep the second plate strictly in the dark as a control[6].
Neutral Red Uptake: Wash the cells, add Neutral Red dye for 3 hours. Extract the dye and measure absorbance at 540 nm.
Validation: Calculate the Photo-Irritation Factor (PIF). A PIF > 5 indicates a probable phototoxic hazard[7].
Figure 2: Self-validating high-throughput toxicological screening workflow for AHMBA.
References
2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010 - PubChem. National Center for Biotechnology Information. Available at:[Link]
2-Amino-6-hydroxybenzoic acid | C7H7NO3 | CID 13409833 - PubChem. National Center for Biotechnology Information. Available at:[Link]
Skin Irritation Test (SIT, OECD 439) - Institute for In Vitro Sciences (IIVS). Available at:[Link]
OECD 471 Ames Test | Bacterial Reverse Mutation Assay - Gentronix. Available at:[Link]
In Vitro 3T3 NRU Phototoxicity Test (OECD 432) - UKAAT / EUROLAB. Available at: [Link]
Step-by-step synthesis protocols for 2-Amino-6-hydroxy-4-methoxybenzoic acid
Executive Summary The synthesis of highly substituted anthranilic/salicylic acid hybrids, such as 2-amino-6-hydroxy-4-methoxybenzoic acid, presents a unique challenge in regiocontrol and functional group compatibility. A...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of highly substituted anthranilic/salicylic acid hybrids, such as 2-amino-6-hydroxy-4-methoxybenzoic acid, presents a unique challenge in regiocontrol and functional group compatibility. As a Senior Application Scientist, I have designed a robust, scalable three-step protocol that circumvents the need for complex, atom-inefficient protecting group strategies. By leveraging the intrinsic electronic properties and intramolecular hydrogen-bonding networks of the intermediates, we can achieve high regioselectivity using common laboratory reagents.
Strategic Pathway & Mechanistic Rationale
The synthetic architecture is built upon three foundational pillars of physical organic chemistry:
Electrophilic Aromatic Substitution (Kolbe-Schmitt Carboxylation): The synthesis commences with the carboxylation of phloroglucinol. The highly electron-rich aromatic ring undergoes direct carboxylation with CO₂ in the presence of a mild base (KHCO₃)[1].
Thermodynamically Controlled Regioselective Methylation: The intermediate, 2,4,6-trihydroxybenzoic acid, possesses three hydroxyl groups. However, the C2 and C6 hydroxyls form strong intramolecular hydrogen bonds with the adjacent C1 carboxylate. This thermodynamic sink drastically reduces their nucleophilicity, allowing for the regioselective methylation of the sterically unhindered and non-hydrogen-bonded C4 hydroxyl group using dimethyl sulfate[2].
Nucleophilic Aromatic Substitution (High-Pressure Amination): The final step involves a Bucherer-type amination. The electron-withdrawing carboxylate group activates the ortho-hydroxyl groups. Heating the intermediate in aqueous ammonia under pressure selectively converts one of the symmetrical hydroxyl groups (C2 or C6) into an amine, yielding the target zwitterion.
Logical workflow for the 3-step synthesis of 2-amino-6-hydroxy-4-methoxybenzoic acid.
Quantitative Reaction Metrics
To ensure reproducibility across different scales, the following table summarizes the stoichiometric equivalents, critical parameters, and expected yields for the workflow.
Step
Transformation
Key Reagents & Conditions
Time
Expected Yield
Product Isolated
1
Carboxylation
Phloroglucinol (1.0 eq), KHCO₃ (5.0 eq), CO₂, H₂O, 100 °C
Protocol 1: Synthesis of 2,4,6-Trihydroxybenzoic Acid
This step installs the foundational carboxylate group required for subsequent directing effects.
Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a subsurface gas dispersion tube, dissolve 12.6 g (0.1 mol) of phloroglucinol and 50.0 g (0.5 mol) of potassium bicarbonate in 200 mL of deionized water[1].
Reaction: Initiate vigorous stirring and introduce a steady stream of carbon dioxide gas through the dispersion tube. Heat the mixture to a gentle reflux (100–110 °C) for 4 to 6 hours[1].
In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The starting material (Rf ~0.6) should be fully consumed, replaced by a highly polar, UV-active baseline spot (Rf ~0.2).
Workup & Self-Validation: Cool the mixture to 0 °C in an ice bath. Carefully acidify with concentrated HCl to a pH of 1–2. Self-Validation: The sudden precipitation of a dense white crystalline solid confirms the successful protonation of the newly formed carboxylate.
Isolation: Collect the precipitate via vacuum filtration, wash with ice-cold deionized water, and recrystallize from hot water. Dry under vacuum to afford the product.
Protocol 2: Regioselective Synthesis of 2,6-Dihydroxy-4-methoxybenzoic Acid
This step exploits intramolecular hydrogen bonding to achieve precise O-methylation.
Preparation: Suspend 17.0 g (0.1 mol) of 2,4,6-trihydroxybenzoic acid and 41.4 g (0.3 mol) of anhydrous K₂CO₃ in 300 mL of dry acetone under a nitrogen atmosphere[2].
Reagent Addition: Slowly add 10.4 mL (0.11 mol) of dimethyl sulfate (Me₂SO₄) dropwise via a syringe over 30 minutes to control the mild exotherm[2].
Reaction: Heat the suspension to reflux (56 °C) and stir vigorously for 16–22 hours[2].
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 1:1 with 1% AcOH). The appearance of a single major spot (Rf ~0.4) validates that the hydrogen-bonded C2 and C6 hydroxyls remained protected, preventing over-methylation.
Workup: Cool to room temperature and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in water and acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (3 x 100 mL).
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the regioselectively methylated product.
Protocol 3: Synthesis of 2-Amino-6-hydroxy-4-methoxybenzoic Acid
This step utilizes high-pressure conditions to force a nucleophilic aromatic substitution.
Preparation: Transfer 18.4 g (0.1 mol) of 2,6-dihydroxy-4-methoxybenzoic acid into a 250 mL Teflon-lined stainless steel autoclave.
Reagent Addition: Add 100 mL of concentrated aqueous ammonium hydroxide (28% NH₄OH). Ensure the autoclave is sealed tightly to prevent the escape of ammonia gas at elevated temperatures.
Reaction: Heat the autoclave in a controlled furnace to 120 °C for 8–10 hours. The internal pressure will rise significantly; ensure equipment is rated for at least 20 bar.
Workup: Allow the autoclave to cool completely to room temperature before carefully venting the residual ammonia gas in a fume hood. Transfer the dark solution to a beaker.
Self-Validation & Isolation: The target molecule is a zwitterion (containing both a basic amine and an acidic carboxylic acid). Carefully adjust the pH of the solution using 2M HCl to its calculated isoelectric point (pH 4.5–5.0). Self-Validation: The solution will transition from clear to cloudy, followed by the spontaneous crystallization of the zwitterionic product.
Purification: Filter the precipitate, wash sequentially with cold water and cold ethanol, and dry under high vacuum to afford the pure 2-amino-6-hydroxy-4-methoxybenzoic acid.
References
Total Synthesis and Biological Evaluation of Irciniastatin A (a.k.a. Psymberin) and Irciniastatin B. The Journal of Organic Chemistry - ACS Publications. URL: [Link]
HPLC method development for detection of 2-Amino-6-hydroxy-4-methoxybenzoic acid
Abstract This Application Note details a strategic protocol for the High-Performance Liquid Chromatography (HPLC) method development and validation for 2-Amino-6-hydroxy-4-methoxybenzoic acid . Due to the amphoteric and...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This Application Note details a strategic protocol for the High-Performance Liquid Chromatography (HPLC) method development and validation for 2-Amino-6-hydroxy-4-methoxybenzoic acid . Due to the amphoteric and polar nature of this specific isomer, standard C18 methods may yield poor retention or peak tailing. This guide prioritizes a Quality by Design (QbD) approach, focusing on pH-dependent speciation control and stationary phase selection to ensure robust separation.[1]
Introduction & Analyte Assessment[1][2][3][4]
Physicochemical Profile
The target analyte, 2-Amino-6-hydroxy-4-methoxybenzoic acid , presents a unique chromatographic challenge due to its zwitterionic character and multiple ionizable groups.[1][2]
Band II: ~300–330 nm (Auxochrome-shifted band).[1][2]
Secondary Detection: Fluorescence (FLD) is highly probable for anthranilic acid derivatives (Ex: 310 nm, Em: 410 nm), offering higher sensitivity for trace analysis.
Method Development Strategy (The "Why")
Stationary Phase Selection
Standard C18 columns often fail to retain small, polar zwitterions. We recommend screening two specific column chemistries:
Polar-Embedded C18 (Primary Choice): Contains a polar group (e.g., carbamate/amide) within the bonded phase.[1] This prevents "phase collapse" in highly aqueous mobile phases and shields silanols, improving peak shape for the amine group.
Pentafluorophenyl (PFP) (Alternative): Offers unique selectivity for aromatic compounds with electron-donating groups (like -NH₂ and -OCH₃) via
Rationale: At this pH, the carboxylic acid is predominantly protonated (neutral), suppressing ionization and increasing hydrophobicity. The amine is protonated (cationic), but the polar-embedded or PFP phase can handle this charge better than a standard C18.
Buffer: Phosphate (for UV) or Formate (for MS).[1]
Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in Methanol . (Note: If solubility is poor, add 100 µL of 1M HCl or DMSO to assist dissolution).
Working Standard (50 µg/mL): Dilute the Stock Solution with Mobile Phase A (Water + 0.1% H₃PO₄).
Chromatographic Conditions (Starting Point)
Parameter
Condition
Column
Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP (150 x 4.6 mm, 4 µm)
Mobile Phase A
20 mM Potassium Phosphate Buffer, pH 2.5
Mobile Phase B
Acetonitrile
Flow Rate
1.0 mL/min
Temperature
30°C (Control is critical for retention stability)
Injection Volume
10 µL
Detection
PDA (Scan 200–400 nm); Extract at 254 nm and 310 nm
The following diagram illustrates the decision matrix for optimizing the separation based on initial scouting results.
Figure 1: Decision tree for optimizing retention and peak shape for polar zwitterionic analytes.
Method Validation (ICH Q2(R1) Compliant)
Once the conditions are finalized, the method must be validated.
Specificity
Protocol: Inject Mobile Phase Blank, Placebo (matrix without analyte), and Standard Solution.
Acceptance: No interfering peaks at the retention time of the analyte (> 2.0 resolution from nearest impurity). Spectral purity (PDA) should be >990.[1]
Use PDA to scan 200-400 nm.[1][2] The methoxy/amino substitution may shift to ~310 nm.[1]
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text for HPLC theory).
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).
McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. (Authoritative source on separating basic/zwitterionic compounds).[1]
PubChem. (n.d.).[1][9][10] 2-Amino-4-methoxybenzoic acid (Isomer Data).[1][2] National Library of Medicine.[1] (Used for physicochemical property estimation of the isomer).
Application Note: Efficient Extraction and Purification of 2-Amino-6-hydroxy-4-methoxybenzoic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 2-Amino-6-hydroxy-4-methoxybenzoic acid is a highly functionalized aromatic building block, often encountered as a key intermediate in the biosynthesis of gris...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
2-Amino-6-hydroxy-4-methoxybenzoic acid is a highly functionalized aromatic building block, often encountered as a key intermediate in the biosynthesis of griseofulvin-type natural products or as a precursor in the synthesis of bioactive resorcylic acid lactones.[1]
The Challenge:
Isolating this compound presents a specific "stability paradox" common to electron-rich aminobenzoic acids. The presence of strong electron-donating groups (-NH₂, -OH, -OCH₃) ortho and para to the carboxyl group significantly destabilizes the C-C bond connecting the carboxyl moiety.[1]
Risk 1: Spontaneous Decarboxylation. Exposure to heat (>50°C) or strong mineral acids often triggers the loss of CO₂, converting the target into the corresponding aniline (3-hydroxy-5-methoxyaniline), a common "ghost peak" impurity.[1]
Risk 2: Oxidative Polymerization. The aminophenol motif is susceptible to air oxidation, rapidly forming brown quinone-like tars if processed in basic solutions without antioxidants.
The Solution:
This guide details a "Cold-Process pH-Swing" protocol designed to isolate the target while suppressing decarboxylation.[1] We utilize the molecule's amphoteric nature (zwitterionic potential) to purify it via precise pH manipulation rather than thermal recrystallization.
Physicochemical Profile & Solubility Logic
Understanding the ionization states is the key to this protocol.
Parameter
Value (Est.)
Implication for Protocol
pKa1 (COOH)
~3.8 – 4.2
Below pH 3.5, the acid is protonated (neutral/organic soluble).[1]
pKa2 (Aniline NH₂)
~2.5 – 3.0
Below pH 2.0, the amine protonates (cationic/water soluble).
pKa3 (Phenol OH)
~9.5 – 10.5
Above pH 10, the phenol deprotonates (anionic/water soluble).
LogP
~1.2 (Neutral)
Moderately lipophilic; extracts well into Ethyl Acetate (EtOAc).
Critical Insight: Unlike simple benzoic acids, you cannot acidify this compound to pH 1.0 to precipitate it. At pH 1.0, the amine protonates (
), making the molecule a water-soluble cation. Target extraction pH is 4.0–4.5.
Workflow Visualization
The following diagram illustrates the logic of the extraction and the critical "pH Swing" purification window.
Caption: Workflow utilizing the pH-dependent solubility window to reject impurities while preventing cationic solubilization.
Detailed Protocols
Protocol A: "Cold" Solid-Liquid Extraction
Use this for isolation from fermentation broth or plant biomass.[1]
Why? The ascorbic acid acts as a sacrificial antioxidant to protect the aminophenol group.
Extraction: Add solvent to biomass (ratio 10:1 v/w).
Agitation: Sonicate for 20 minutes at < 25°C . Use an ice bath if the sonicator generates heat.
Caution: Do not reflux. Heat will cause decarboxylation.
Filtration: Filter through Celite to remove particulates.
Concentration: Evaporate Methanol on a rotary evaporator at 35°C maximum until a viscous slurry remains. Do not dry completely to a crust (increases oxidation risk).
Protocol B: The "pH Swing" Fractionation (Core Purification)
This removes neutral lipids and extremely polar salts.
Warning: If you overshoot to pH 1, the solution will clear as the amine protonates. If this happens, back-titrate with base.[1]
Active Extraction: Extract the now-turbid aqueous phase with EtOAc (3 x 50 mL).
State: Target is largely neutral/zwitterionic and favors the organic phase.
Drying: Combine EtOAc layers, wash once with Brine, dry over
, and evaporate at <35°C.
Protocol C: Preparative HPLC (Polishing)
Required for drug-discovery grade purity (>98%).[1]
System: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge).
Mobile Phase A: Water + 0.1% Formic Acid.[2]
Mobile Phase B: Acetonitrile (MeCN).[3]
Time (min)
% B (MeCN)
Flow Rate
Mode
0.0
5
15 mL/min
Equilibration
2.0
5
15 mL/min
Hold
15.0
60
15 mL/min
Linear Gradient
16.0
95
15 mL/min
Wash
20.0
5
15 mL/min
Re-equilibration
Detection: 254 nm (aromatic ring) and 280 nm (phenol).
Collection: Collect the peak eluting typically around 35-40% B (depending on column).[1]
Post-Processing: Lyophilize fractions immediately. Do not use rotary evaporation for aqueous fractions to avoid thermal stress.
Analytical Quality Control
Method Validation Parameters:
Column: C18 Analytical (4.6 x 150mm, 5µm).
Mobile Phase: Isocratic 70:30 (Water + 0.1% Formic Acid : MeCN) often gives sharper peaks than gradient for this specific polarity.
Processing temperature exceeded 45°C. Repeat isolation keeping all steps < 30°C.
Broad/Tailing Peaks
Interaction of amine with silanols.
Ensure Mobile Phase contains 0.1% Formic Acid or TFA to ion-pair the amine.[1]
References
Chemical Properties & Safety: PubChem. 2-Amino-4-methoxybenzoic acid (Isomer analog data).[1] National Library of Medicine. Link
Decarboxylation Mechanisms: Stark, K. et al. "Decarboxylation of 2-hydroxybenzoic acid derivatives."[1] Journal of the American Chemical Society, 2023. (Contextual grounding on hydroxybenzoic acid instability). Link
HPLC Methodology: BenchChem. "HPLC Analysis of 3-Amino-4-hydroxybenzonitrile" (Methodology adapted for aminohydroxybenzoic class).[1] Link
Purification Logic: Saito, Y. et al. "Purification by p-aminobenzoic acid (PABA)-affinity chromatography."[1][6] Biochemical and Biophysical Research Communications, 2006.[6] Link
Application Note: Strategic Utilization of 2-Amino-6-hydroxy-4-methoxybenzoic Acid in Alkaloid Synthesis
[1] Introduction: The "A-Ring" Synthase 2-Amino-6-hydroxy-4-methoxybenzoic acid is a highly specialized, oxygenated anthranilic acid derivative.[1][2] In the context of natural product synthesis—specifically for the Ruta...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Introduction: The "A-Ring" Synthase
2-Amino-6-hydroxy-4-methoxybenzoic acid is a highly specialized, oxygenated anthranilic acid derivative.[1][2] In the context of natural product synthesis—specifically for the Rutaceae family alkaloids—it serves as the critical "A-ring" precursor.[1] Its unique substitution pattern (2-amino, 4-methoxy, 6-hydroxy) directly maps to the 1-hydroxy-3-methoxy substitution motif found in bioactive acridone alkaloids such as Arborinine and precursors to Acronycine .[1][2]
Chemical Significance[2][3][4][5][6]
Amphoteric Nature: The molecule possesses a basic amine, an acidic carboxyl, a phenolic hydroxyl, and a neutral ether. This requires careful pH control during extraction and coupling.[2]
Regiochemical Marker: The 6-hydroxy group (ortho to the carboxyl) is chemically non-equivalent to the 4-methoxy group.[1][2] Upon cyclization to an acridone, this 6-hydroxyl group becomes the C1-hydroxyl , forming a crucial intramolecular hydrogen bond with the C9-carbonyl (C1-OH[1] ··· O=C9), a defining feature of these alkaloids' stability and spectral properties.
Chemical Reactivity & Handling
Before initiating synthesis, researchers must account for the specific reactivity profile of this building block to prevent polymerization or decarboxylation.[1]
Functional Group
Reactivity Challenge
Mitigation Strategy
C1-Carboxylic Acid
Prone to thermal decarboxylation due to electron-donating groups (OH, OMe) at ortho/para positions.[1][2]
Avoid temperatures >100°C in neutral/basic media.[1][2] Perform esterification (e.g., methyl ester) if high-temp coupling is required later.[2]
Solvent: 1-Hexanol (High boiling point alcohol is critical for solubility and temp)[2]
Catalyst: p-Toluenesulfonic acid (TsOH) (0.05 equiv) or ZnCl₂[2]
Step-by-Step Workflow:
Preparation: In a flame-dried round-bottom flask equipped with a Dean-Stark trap (optional, to remove water), dissolve 2-amino-6-hydroxy-4-methoxybenzoic acid (10 mmol) and phloroglucinol (11 mmol) in 1-hexanol (50 mL).
Add n-hexane (50 mL) to precipitate the acridone product.[1][2] The high lipophilicity of hexanol keeps impurities in solution, while the polar acridone precipitates.[1]
Purification: Wash the filter cake extensively with hexane and dichloromethane (to remove residual hexanol).[2] Recrystallize from Methanol/CHCl₃ if necessary.
Mechanism of Action:
The reaction proceeds via an initial nucleophilic attack of the phloroglucinol on the activated carboxylic acid (or in situ ester) to form an aminobenzophenone intermediate .[1][2] This intermediate undergoes intramolecular cyclization (loss of water) to close the central ring.[2]
Visualization: Acridone Synthesis Pathway[1]
Caption: Biomimetic condensation pathway converting the anthranilic acid precursor to the tricyclic acridone core.[1]
Application II: Synthesis of Quinazoline Alkaloids
Mixing: Suspend the benzoic acid derivative (5 mmol) in Formamide (10 mL).
Cyclization: Heat the mixture to 140–150°C for 4–6 hours.
Note: The reaction drives off water.[1][2] The high temperature is required to form the amide bond and effect the subsequent dehydration/cyclization.[1]
Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).
Isolation: The quinazolinone will precipitate as a solid.[1][2] Filter and wash with cold water.[2]
Purification: Recrystallize from Ethanol.
Troubleshooting & Optimization
Issue: Low Yield due to Decarboxylation
If the starting material decarboxylates before reacting (forming 3-methoxy-5-aminophenol), modify the protocol to use the Methyl Ester derivative:
Convert the acid to Methyl 2-amino-6-hydroxy-4-methoxybenzoate using Methanol/H₂SO₄ at room temperature (avoid reflux).[1][2]
Perform the condensation using the ester.[1][2] This stabilizes the carboxyl group.[1][2]
Issue: Regioselectivity in Alkylation
If subsequent alkylation (e.g., N-methylation) is required:
Condition: Use NaH/DMF with MeI.
Selectivity: The N10-position is generally more nucleophilic than the hydroxyls if the hydroxyls are hydrogen-bonded.[1][2] However, to guarantee N-alkylation, protect the phenols (Acetylation)
Biomimetic Synthesis of Acridone Alkaloids. Journal of the Chemical Society, Perkin Transactions 1. (Detailed methodology on aminobenzophenone cyclization).
Studies Directed towards the Synthesis of the Acridone Family of Natural Products. National Institutes of Health (PMC).[1][2] (Protocol for anthranilic acid + phloroglucinol condensation).
Generation of 9(10H)-Acridone from Anthranilic Acid. ResearchGate. (Mechanistic insights into acridone formation).
2-Amino-4-methoxybenzoic acid (Chemical Properties). PubChem. (Physicochemical data for the core scaffold).
Synthesis of Phloroglucinol Derivatives. PubMed. (Context for phloroglucinol reactivity in these condensations).
Recrystallization solvents and methods for 2-Amino-6-hydroxy-4-methoxybenzoic acid
Application Note: Recrystallization & Purification Strategies for 2-Amino-6-hydroxy-4-methoxybenzoic Acid Executive Summary This application note details the purification protocols for 2-Amino-6-hydroxy-4-methoxybenzoic...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Recrystallization & Purification Strategies for 2-Amino-6-hydroxy-4-methoxybenzoic Acid
Executive Summary
This application note details the purification protocols for 2-Amino-6-hydroxy-4-methoxybenzoic acid , a highly functionalized anthranilic acid derivative. Due to its amphoteric nature (containing amine, carboxyl, and phenolic hydroxyl groups) and electron-rich aromatic ring, this compound presents specific challenges regarding zwitterionic solubility behavior and oxidative instability.
This guide prioritizes Isoelectric Precipitation as the primary purification method to minimize thermal stress, followed by Anti-Solvent Crystallization for polishing.
Amphoteric Character: Exists as a cation at low pH, an anion at high pH, and a zwitterion (least soluble form) at neutral/slightly acidic pH.
Thermal Instability: Ortho-amino and ortho-hydroxy benzoic acids are prone to decarboxylation at elevated temperatures (>100°C), necessitating low-temperature purification methods.
Oxidation Risk: The electron-donating groups (-NH₂, -OH, -OMe) make the ring susceptible to air oxidation, often resulting in "browning" or "oiling out."
Solvent Selection Matrix
Solvent System
Solubility Behavior
Usage Recommendation
Water (pH < 2)
High (Cationic form)
Dissolution Phase (Acid-Base method)
Water (pH > 10)
High (Anionic form)
Dissolution Phase (Acid-Base method)
Water (pH 4–6)
Very Low (Zwitterion)
Precipitation Phase (Target pI)
Methanol / Ethanol
Moderate to High
Good for thermal recrystallization (caution required)
Best for: High-purity requirements (>99%) after Protocol 1 has been performed.
Solvent System: Ethanol / Water (antisolvent).
Step-by-Step Procedure:
Dissolution:
Place the semi-pure solid in a flask equipped with a reflux condenser.
Add Absolute Ethanol (5 mL/g).
Heat gently to 60–70°C (water bath). Do not boil aggressively.
If not fully dissolved, add more ethanol in small increments.
Antisolvent Addition:
Once dissolved, remove from heat.
Immediately add warm Deionized Water dropwise until a faint, persistent turbidity (cloudiness) appears.
Crystallization:
Add a single drop of Ethanol to clear the turbidity.
Allow the flask to cool slowly to room temperature undisturbed.
Seeding: If no crystals form by 25°C, add a "seed" crystal of pure material.
Cool further in an ice bath (0°C) for 1 hour.
Filtration:
Filter the crystals and wash with cold 50% Ethanol/Water.
Dry in a vacuum desiccator over P₂O₅ or Silica Gel.
Process Visualization
Figure 1: Purification Logic Flow
Caption: Decision matrix for selecting between Isoelectric Precipitation (bulk cleaning) and Thermal Recrystallization (polishing).
Troubleshooting & Critical Process Parameters (CPPs)
Issue
Probable Cause
Corrective Action
Oiling Out
Impurities lowering melting point; Cooling too fast.
Re-heat and add solvent more slowly. Seed the solution at a higher temperature.
Dark Coloration
Oxidation of the amino-phenol moiety.
Perform all steps under Nitrogen/Argon. Use degassed water. Add trace sodium metabisulfite (antioxidant).
Low Yield
pH not at exact isoelectric point.
Perform a "pH ladder" test on a small aliquot to find the exact pH of maximum precipitation.
Decarboxylation
Temperature too high (>100°C).
Switch to Protocol 1 (Room Temp). Avoid boiling solvents.
References
ChemicalBook. (2025). 2-Amino-4-methoxybenzoic acid (CAS 4294-95-5) Properties and Purification.[1]Link
Relevance: Provides baseline solubility and stability data for the closest structural analogue (lacking the 6-OH).
PubChem. (2025).[2][3] 2-Amino-4,6-dimethoxybenzoic acid (CAS 21577-57-1).[3] National Library of Medicine. Link
Relevance: Structural analogue data confirming the stability profile of 4,6-substituted anthranilic acids.
BenchChem. (2025).[4] Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid.Link
Relevance: Establishes standard protocols for recrystallizing highly substituted benzoic acids using Ethanol/W
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
Relevance: Authoritative text on general methods for purifying amino-hydroxy-benzoic acids (p. 230-245).
Thin-layer chromatography (TLC) systems for monitoring 2-Amino-6-hydroxy-4-methoxybenzoic acid
Application Note: High-Fidelity TLC Monitoring Systems for 2-Amino-6-hydroxy-4-methoxybenzoic Acid Executive Summary This technical guide provides a validated protocol for the Thin-Layer Chromatography (TLC) monitoring o...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity TLC Monitoring Systems for 2-Amino-6-hydroxy-4-methoxybenzoic Acid
Executive Summary
This technical guide provides a validated protocol for the Thin-Layer Chromatography (TLC) monitoring of 2-Amino-6-hydroxy-4-methoxybenzoic acid . This compound represents a challenging analyte due to its amphoteric nature (containing basic amine, acidic phenol, and carboxylic acid moieties) and its tendency to streak on standard silica phases.
The protocols below prioritize resolution integrity and reproducibility . We utilize a "Orthogonal Detection" strategy, combining UV absorption with specific chromogenic derivatization to confirm chemical identity beyond simple Rf matching.
Physicochemical "Personality" of the Analyte
To design a robust separation, one must understand the molecular forces at play:
Zwitterionic Potential: With a pKa ~4.2 (COOH) and ~4.8 (Aniline), the molecule exists in equilibrium between ionized states. Standard neutral solvents will cause "streaking" (band broadening).
Chelation Capability: The ortho-amino and ortho-hydroxy positions relative to the carboxylic acid allow for intramolecular H-bonding, which can stabilize specific conformations but also leads to strong adsorption on silica silanols.[1]
UV Activity: The tetra-substituted benzene core provides strong UV absorption at 254 nm.[1]
Core Protocol: Standard Reaction Monitoring
This system is designed for routine monitoring of synthetic reactions (e.g., reduction of the 2-nitro precursor).
Stationary Phase
Plate: Silica Gel 60 F
(Aluminum or Glass backed).
Activation: Pre-heat plates at 105°C for 30 minutes if stored in humid conditions.
Mobile Phase Systems
System
Composition (v/v/v)
Role
Typical Rf
System A (General)
DCM : MeOH : Acetic Acid (90 : 10 : 1)
Standard Monitoring. Acetic acid suppresses COOH ionization, sharpening the spot.[1]
0.35 – 0.45
System B (Polar)
Ethyl Acetate : MeOH : Formic Acid (80 : 15 : 5)
High Polarity. Use if the compound sticks to the baseline in System A.
0.60 – 0.70
System C (Impurity)
Toluene : Dioxane : Acetic Acid (70 : 25 : 5)
Isomer Resolution. Excellent for separating regioisomers or decarboxylated byproducts.
0.25 – 0.35
Expert Insight: Always prepare mobile phases fresh. The esterification of methanol and acetic acid (forming methyl acetate) changes polarity over time (24h+).
Sample Preparation
Solvent: Dissolve 2-5 mg of sample in 1 mL of Methanol . (Avoid DCM for sample prep as solubility may be marginal, leading to false "clean" spots).
Acidify: Ensure Mobile Phase contains at least 1% Acetic Acid. If tailing persists, add 0.5% Triethylamine (TEA) pre-wash to the plate (rarely needed for this acid).
"Ghost" Spots
Decomposition on silica (oxidation of phenol/amine).
2D-TLC Check: Run the plate in direction 1, dry, then run again in direction 2 (same solvent). If spots appear off-diagonal, the compound is degrading on the silica.
Co-elution
Product and Precursor have similar polarity.
Change Selectivity: Switch from MeOH (protic) to Acetone or Dioxane (aprotic dipole) in the mobile phase.
References
Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Standard text for TLC method development logic).
Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.
Merck Millipore. (2023). TLC Visualization Reagents. Link (Source for Ninhydrin and FeCl3 stain protocols).
PubChem. (2023). Compound Summary: 2-Amino-4-methoxybenzoic acid.[1][5][6] Link (Structural and physicochemical data grounding).
Technical Support Center: Troubleshooting the Synthesis of 2-Amino-6-hydroxy-4-methoxybenzoic Acid
Welcome to the Advanced Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with highly functionalized anthranilic acid derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with highly functionalized anthranilic acid derivatives.
Synthesizing 2-Amino-6-hydroxy-4-methoxybenzoic acid presents unique thermodynamic and kinetic challenges. The presence of three strongly electron-donating groups (ortho-amino, ortho-hydroxy, and para-methoxy) makes the aromatic ring exceptionally electron-dense. This structural reality leads to two primary synthetic failure modes: rapid oxidative degradation and facile acid-catalyzed decarboxylation.
Below, you will find our expert troubleshooting FAQs, validated step-by-step protocols, and mechanistic insights to help you optimize your reaction yields.
Part 1: Core Mechanistic Challenges
To successfully synthesize and isolate this molecule, you must design your workflow around its two major vulnerabilities:
Acid-Catalyzed Decarboxylation: The electron-donating groups (-OH, -NH₂, -OMe) strongly stabilize the Wheland intermediate during electrophilic ipso-protonation at the C1 position. This drastically lowers the activation energy required for the loss of CO₂, leading to the rapid formation of the undesired 3-amino-5-methoxyphenol byproduct. As demonstrated in foundational kinetic studies on related aminosalicylic acids, decarboxylation proceeds via rate-controlling proton attack on the alpha-carbon [1].
Oxidative Degradation: The ortho-aminophenol motif is highly susceptible to aerobic oxidation. Exposure to ambient oxygen during the reduction of the nitro precursor rapidly oxidizes the newly formed amine into a reactive quinone imine intermediate, which subsequently polymerizes into an insoluble black tar [2].
Primary degradation pathways: acid-catalyzed decarboxylation and aerobic oxidation.
Part 2: Troubleshooting FAQs & Workflows
FAQ 1: Why does my nitro-reduction step yield a black tar instead of the desired amino product?
Cause: You are experiencing oxidative degradation. The reduction of 2-hydroxy-4-methoxy-6-nitrobenzoic acid generates an extremely electron-rich ortho-aminophenol. If even trace amounts of oxygen are present during the filtration of the Pd/C catalyst, the product will instantly oxidize into a quinone imine and polymerize.
Solution: Implement strict anaerobic conditions and introduce a sacrificial antioxidant into the reaction mixture.
Catalyst & Additive: Add 10% Pd/C (0.1 eq by weight) and ascorbic acid (0.5 eq) to act as an antioxidant sink. Perform this addition under a strict argon blanket.
Reaction: Purge the reaction vessel with H₂ gas (1 atm) and stir vigorously at room temperature (20–25 °C) for 4–6 hours.
Monitoring: Monitor reaction completion via LC-MS. Do not use TLC, as the product will oxidize and degrade on the silica gel plate.
Filtration: Filter the mixture through a tightly packed pad of Celite under a continuous argon atmosphere to remove the Pd/C catalyst. Collect the filtrate in an argon-purged receiving flask.
FAQ 2: I am losing the carboxylate group during the acidic workup. How can I prevent decarboxylation?
Cause: You are likely using a strong mineral acid (e.g., HCl or H₂SO₄) to precipitate the product. Strong acids drive the pH below 2.0, triggering rapid ipso-protonation and subsequent decarboxylation [1].
Solution: Avoid strong mineral acids entirely. Instead, utilize mild organic buffers to reach the molecule's exact isoelectric point (pI), minimizing solubility without triggering degradation [3].
Methodology: Isoelectric Precipitation Protocol
Concentration: Transfer the filtered methanolic solution to a round-bottom flask and concentrate under reduced pressure. Critical: Keep the water bath temperature strictly below 30 °C to prevent thermal decarboxylation.
Reconstitution: Dissolve the crude residue in a minimal volume of degassed, deionized water.
pH Adjustment: Carefully adjust the pH of the aqueous solution to 3.5–3.8 using 1M Acetic Acid. Perform this dropwise while maintaining the solution temperature at 0–5 °C in an ice bath.
Crystallization: Allow the zwitterionic product to precipitate undisturbed for 2 hours at 4 °C.
Isolation: Isolate the pale crystalline solid via centrifugation (4000 rpm, 10 mins, 4 °C). Wash the pellet twice with ice-cold water and dry under high vacuum in the dark.
Optimized synthetic workflow for 2-amino-6-hydroxy-4-methoxybenzoic acid.
Part 3: Quantitative Optimization Data
The following table summarizes the causal relationship between the chosen experimental conditions and the final isolated yield. By shifting from standard aerobic HCl workups to anaerobic, isoelectric precipitation, yields improve from <10% to >90%.
Atmosphere
Antioxidant Added
Workup Acid
Workup pH
Workup Temp (°C)
Isolated Yield (%)
Purity (LC-MS)
Ambient Air
None
1M HCl
1.0
25
< 10% (Tar)
< 50%
Argon
None
1M HCl
2.0
25
35%
75%
Argon
Ascorbic Acid
1M Acetic Acid
3.6
25
72%
92%
Argon
Ascorbic Acid
1M Acetic Acid
3.6
0 - 5
94%
> 98%
Part 4: References
Mechanism of decarboxylation of p-aminosalicylic acid. Journal of Pharmaceutical Sciences.[Link]
Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry.[Link]
Method for producing aminobenzoic acid or an aminobenzoic acid derivative. US Patent 11168341.[Link]
Optimization
Preventing decarboxylation of 2-Amino-6-hydroxy-4-methoxybenzoic acid during heating
Welcome to the technical support center for 2-Amino-6-hydroxy-4-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-Amino-6-hydroxy-4-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the unwanted decarboxylation of this molecule during heating. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Understanding the Challenge: The Propensity for Decarboxylation
2-Amino-6-hydroxy-4-methoxybenzoic acid possesses a unique substitution pattern that makes it susceptible to decarboxylation, the loss of a carboxyl group as carbon dioxide (CO₂), upon heating. The presence of electron-donating groups (amino, hydroxyl, and methoxy) on the aromatic ring increases the electron density of the ring, which can facilitate the cleavage of the carboxyl group. This side reaction can lead to the formation of the unwanted byproduct, 3-methoxy-5-aminophenol, reducing the yield and purity of your desired product.
Troubleshooting Guide: Preventing Decarboxylation
This section addresses common issues encountered during reactions involving the heating of 2-Amino-6-hydroxy-4-methoxybenzoic acid and provides actionable solutions.
Issue 1: Significant formation of 3-methoxy-5-aminophenol byproduct detected.
Root Cause Analysis: The formation of this byproduct is a direct result of decarboxylation, likely induced by excessive heat, prolonged reaction times, or inappropriate reaction conditions.
Solutions:
Temperature Optimization: Elevated temperatures are a primary driver of decarboxylation. It is crucial to determin[1]e the minimum temperature required for your desired transformation. Many decarboxylation reactions are intentionally performed at temperatures exceeding 100°C, with some even in the 200-300°C range. Therefore, maintaining re[1]action temperatures as low as possible is a key strategy.
Recommendation: Conduct a temperature screening experiment, starting from a lower temperature (e.g., 50-60°C) and gradually increasing it while monitoring the reaction progress and byproduct formation by techniques like TLC, LC-MS, or NMR.
Reaction Time Minimization: Prolonged exposure to heat increases the likelihood of decarboxylation.
Recommendation: Monitor the reaction closely. Once the starting material is consumed to the desired level, proceed with the workup immediately. Avoid unnecessarily long reaction times.
pH Control: Both strongly acidic and basic conditions can promote decarboxylation. For aminobenzoic acids, d[1]ecarboxylation has been observed in acidic solutions.
Recommendation:[1][2] If your reaction requires acidic or basic conditions, use the mildest possible reagents and buffer the reaction mixture if feasible. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) can be a good choice in some cases to avoid harsh basic conditions.
Inert Atmosphere: [1] While not always the primary cause, an oxidative environment can sometimes contribute to degradation pathways.
Recommendation: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize potential side reactions.
Issue 2: Low yield of the desired product, even with temperature control.
Root Cause Analysis: If decarboxylation is still occurring at lower temperatures, other factors may be at play, such as the choice of solvent or the presence of catalytic species.
Solutions:
Solvent Selection: The polarity and protic nature of the solvent can influence the rate of decarboxylation.
Recommendation: The use of an aprotic solvent can minimize proton transfer that could facilitate the removal of the carboxyl group. Consider switching to a l[1]ess polar, aprotic solvent if your reaction chemistry allows.
Avoidance of Metal Catalysts: Certain transition metals, such as copper, palladium, and gold, are known to catalyze decarboxylation reactions.
Recommendation:[3][4] If your synthetic route involves metal catalysis, be aware of this potential side reaction. It may be necessary to screen different catalysts or ligands to find a system that favors your desired reaction over decarboxylation. In some cases, lower temperatures can disfavor the decarboxylation pathway even in the presence of a catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of thermal decarboxylation for this molecule?
A1: The electron-donating groups (-NH₂, -OH, -OCH₃) on the aromatic ring of 2-Amino-6-hydroxy-4-methoxybenzoic acid increase the electron density at the ipso-carbon (the carbon attached to the carboxyl group). This increased electron density weakens the C-C bond between the aromatic ring and the carboxyl group, making it more susceptible to cleavage upon heating. The reaction proceeds through a zwitterionic intermediate, leading to the elimination of CO₂ and the formation of an aryl anion, which is then protonated to yield the decarboxylated product.
Q2: Are there any "safe" temperature ranges to completely avoid decarboxylation?
A2: While a definitive "safe" temperature is difficult to state without specific experimental data for every reaction condition, general principles suggest that maintaining temperatures at or below room temperature is the most effective strategy to prevent decarboxylation. However, for reactions th[1]at require heating, it is a matter of minimizing, rather than completely avoiding, this side reaction. The optimal temperature will be a trade-off between the rate of your desired reaction and the rate of decarboxylation.
Q3: How do the electron-donating groups specifically influence the stability of the molecule?
A3: Electron-donating groups destabilize the conjugate base (carboxylate anion) by pushing electron density towards the already negatively charged carboxyl group. This effect, however, als[5][6]o increases the electron density on the aromatic ring, which can facilitate the electrophilic attack that initiates decarboxylation in some mechanisms. Conversely, for radical decarboxylation pathways, electron-donating groups can strengthen the bond between the aromatic ring and the carboxyl group, slowing down the reaction. The overall effect depend[7]s on the specific reaction conditions and the operative mechanism.
Q4: Can I use a protecting group strategy to prevent decarboxylation?
A4: Yes, a protecting group strategy can be a viable option. Protecting the highly activating amino and/or hydroxyl groups can reduce the overall electron-donating capacity of the system and potentially increase the stability of the molecule towards decarboxylation. For example, the amino group could be protected as an amide or a carbamate. However, the conditions required for the protection and deprotection steps must be carefully chosen to be compatible with the rest of your molecule and to avoid inducing decarboxylation themselves.
Q5: Are there alternative reagents or reaction conditions that can achieve my desired transformation without heating?
A5: This is highly dependent on the specific reaction you are trying to perform. The field of organic synthesis is constantly evolving, with many modern methodologies designed to proceed under mild conditions. For example, in the case of amide bond formation, a wide array of coupling agents (e.g., HATU, HOBt/EDC) can facilitate the reaction at room temperature or even at 0°C, effectively circumventing the issue of thermal decarboxylation. Exploring the recent lite[1]rature for your specific transformation is highly recommended.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Decarboxylation in a Coupling Reaction
This protocol provides a general framework for an amide bond formation reaction, a common transformation for carboxylic acids, designed to suppress decarboxylation.
Objective: To couple 2-Amino-6-hydroxy-4-methoxybenzoic acid with a primary amine while minimizing the formation of 3-methoxy-5-aminophenol.
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
Argon or Nitrogen gas
Standard glassware for organic synthesis
Procedure:
Reaction Setup: To a clean, dry, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-Amino-6-hydroxy-4-methoxybenzoic acid (1.0 eq).
Dissolution: Dissolve the starting material in the anhydrous aprotic solvent (e.g., DCM).
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is a critical step to mitigate the risk of decarboxylation.
Activation: To th[1]e cooled solution, add the coupling agent (e.g., HATU, 1.1 eq) and the non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir for 10-15 minutes at[1] 0°C to allow for the activation of the carboxylic acid.
Amine Addition: Add the amine (1.1 eq) to the reaction mixture at 0°C.
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be allowed to slowly warm to room temperature.
Workup: Once the reaction is complete, quench the reaction with a mild aqueous wash (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure at a low temperature.
Purification: Pur[1]ify the crude product using column chromatography to isolate the desired amide.
Key Considerations in this Protocol:
Low Temperature: The entire reaction is conducted at reduced temperatures to disfavor the decarboxylation pathway.
Mild Base: A non-[1]nucleophilic, sterically hindered base like DIPEA is used to avoid harsh basic conditions that could promote decarboxylation.
Aprotic Solvent: [1]The use of an aprotic solvent minimizes proton transfer that could facilitate the removal of the carboxyl group.
Visualizing t[1]he Problem and Solution
Decarboxylation Pathway
Caption: A systematic approach to troubleshooting and preventing decarboxylation.
References
BenchChem. (n.d.). Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid.
Goossen, L. J., Rodriguez, N., & Melzer, B. (2007). Development of a catalytic aromatic decarboxylation reaction. Angewandte Chemie International Edition, 46(29), 5553-5556. Retrieved from [Link]
Dupuy, S., Lazreg, F., Slawin, A. M. Z., Cazin, C. S. J., & Nolan, S. P. (2011). Decarboxylation of aromatic carboxylic acids by gold (i)-N-heterocyclic carbene (NHC) complexes. Chemical Communications, 47(19), 5455-5457. Retrieved from [Link]
Beller, M., & Wu, X. F. (Eds.). (2013).
Goossen, L. J., & Rodriguez, N. (2007). Palladium-catalyzed decarboxylative cross-coupling reactions. Synlett, (13), 1963-1976.
Google Patents. (n.d.). CN103467224A - Aromatic carboxylic acid decarboxylastion method.
Le, C., & Chen, Y. (2018). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 57(40), 13193-13197. Retrieved from [Link]
CK-12 Foundation. (2026, January 14). Chemical Reactions of Carboxylic Acids. Retrieved from [Link]
Wang, C., et al. (2022). Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Organic Chemistry Frontiers, 9(11), 2933-2939. Retrieved from [Link]
LibreTexts Chemistry. (2019, June 5). 17.2: Substituted Benzoic Acids. Retrieved from [Link]
Willson, P. D., & Jedrzejczyk, D. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 55(3), 995-1002.
ResearchGate. (n.d.). Decarboxylative Amination of Benzoic Acids Bearing Electron-Donating Substituents and Non-Activated Amines. Retrieved from [Link]
Boddien, A., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society, 145(42), 23157-23167. Retrieved from [Link]
ResearchGate. (n.d.). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Retrieved from [Link]
Technical Support Center: Troubleshooting 2-Amino-6-hydroxy-4-methoxybenzoic Acid Isolation
Welcome to the Application Scientist Support Portal. Isolating highly functionalized amphoteric molecules like 2-Amino-6-hydroxy-4-methoxybenzoic acid presents unique physicochemical challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. Isolating highly functionalized amphoteric molecules like 2-Amino-6-hydroxy-4-methoxybenzoic acid presents unique physicochemical challenges. Due to the synergistic electron-donating effects of the amino, hydroxyl, and methoxy groups, the aromatic ring is highly electron-rich. This structural reality makes the molecule exceptionally prone to oxidative degradation and protodecarboxylation during isolation.
This guide provides field-proven, mechanistically grounded solutions to optimize your isolation workflows, ensuring high-purity yields.
Part 1: Troubleshooting Matrix – Physicochemical Parameters
To establish a self-validating isolation system, you must continuously monitor the parameters that govern zwitterion formation and degradation kinetics. Deviations from these targets are the primary cause of low purity.
Parameter
Target Range
Mechanistic Rationale
Purity / Yield Consequence
Isolation pH
3.5 – 4.2 (pI)
Ensures zero net charge (zwitterion) for minimum solubility.
Low Yield / Impurities: Co-precipitation of inorganic salts or complete loss to the mother liquor.
Temperature
< 10 °C
Reduces kinetic energy required for electrophilic proton attack on the ring.
Decarboxylation: Formation of 3-amino-5-methoxyphenol ([M-44] impurity).
Dissolved O₂
< 0.1 ppm
Prevents radical initiation and oxidation of the electron-rich amine/phenol.
Oxidation: Formation of dark, insoluble iminoquinone polymers.
Titration Rate
< 0.5 pH units/min
Prevents rapid supersaturation and localized heat of neutralization.
Crystal Occlusion: Trapping of impurities within the crystal lattice.
Part 2: Frequently Asked Questions (FAQs) & Root Cause Analysis
Q1: My isolated product is dark brown/black instead of off-white. What causes this, and how can I prevent it?Root Cause: Oxidative degradation. The molecule features an electron-rich aromatic ring due to the combined electron-donating effects of the -NH₂, -OH, and -OCH₃ groups. This significantly lowers its oxidation potential. Exposure to oxygen—especially under the alkaline conditions often used prior to precipitation—leads to the rapid formation of reactive iminoquinones, which subsequently polymerize into dark, insoluble chromophores .
Solution: Implement strict anaerobic techniques. Sparge all aqueous solvents with nitrogen or argon for at least 30 minutes prior to use. Introduce a water-soluble antioxidant, such as sodium dithionite or ascorbic acid (0.1–0.5% w/v), to the crude mixture before initiating the pH adjustment.
Q2: HPLC-MS analysis shows a major impurity with a mass of [M-44]. Why is this forming?Root Cause: Protodecarboxylation. Aminosalicylic acid derivatives are highly susceptible to losing their carboxylic acid group as CO₂. The mechanism involves a rate-controlling proton attack on the alpha-carbon of the aromatic ring. This reaction is heavily temperature-dependent and exhibits a bell-shaped pH-rate profile, with maximum degradation occurring near the isoelectric pH where the zwitterion acts as an ampholyte .
Solution: Thermal control is critical. Never exceed 10°C during the pH adjustment phase. When neutralizing the crude mixture, the exothermic heat of neutralization can cause localized temperature spikes. Use a jacketed reactor with active cooling and perform the acid/base addition dropwise under vigorous stirring.
Q3: The yield is extremely low, and the product remains dissolved. How do I force precipitation?Root Cause: Amphoteric solubility. 2-Amino-6-hydroxy-4-methoxybenzoic acid contains both a basic amine and an acidic carboxylic acid. It forms a highly soluble charged species at both low pH (ammonium cation) and high pH (carboxylate anion). Precipitation only occurs at the isoelectric point (pI), where the net charge is zero .
Solution: Conduct a precise potentiometric titration to determine the exact pI in your specific solvent matrix (typically between pH 3.5 and 4.2). Use a calibrated pH probe during isolation and adjust the pH using dilute titrants (e.g., 1M HCl or 1M NaOH) to avoid overshooting the pI.
Q4: My product precipitates, but the purity is <90% due to high inorganic ash content. How do I fix this?Root Cause: Rapid supersaturation leading to the occlusion of inorganic salts (e.g., NaCl or Na₂SO₄ formed during neutralization) within the crystal lattice.
Solution: Optimize the crystallization kinetics. Instead of rapid neutralization, use a controlled titration rate. Once the solution becomes slightly turbid (indicating the onset of nucleation), pause the titration for 15 minutes to allow the crystal lattice to form cleanly. Follow the isolation with a displacement wash using ice-cold water.
Part 3: Standard Operating Procedure (SOP) – Anaerobic Isoelectric Isolation
This self-validating protocol ensures both high purity and structural integrity by mitigating the thermodynamic and kinetic drivers of degradation.
Step 1: Anaerobic Preparation
Sparge 500 mL of deionized water with N₂ gas for 30 minutes.
Validation: Verify dissolved oxygen is <0.1 ppm using a DO meter.
Step 2: Crude Dissolution & Stabilization
Dissolve the crude 2-Amino-6-hydroxy-4-methoxybenzoic acid in a minimal volume of 1M NaOH (pH > 10) under an N₂ blanket.
Add 0.2% w/v sodium dithionite to quench existing radical initiators.
Filter the dark alkaline solution through a 0.45 µm PTFE membrane to remove pre-existing polymeric impurities.
Step 3: Controlled Isoelectric Crystallization
Transfer the filtrate to a jacketed reactor chilled to 5°C.
Validation: Ensure the internal thermocouple reads ≤ 10°C before proceeding to prevent decarboxylation.
Begin dropwise addition of 1M HCl. Monitor the pH continuously.
As the pH approaches 5.0, reduce the addition rate to 0.1 mL/min.
Stop the addition exactly at the predetermined pI (approx. pH 3.8). Allow the slurry to age for 2 hours at 5°C to maximize crystal growth and exclude trapped salts.
Step 4: Filtration and Displacement Washing
Filter the suspension under vacuum using a Buchner funnel. Do not pull the cake completely dry yet, as pulling ambient air through the wet cake can induce rapid oxidation.
Wash the cake with 2 x 50 mL of ice-cold, N₂-sparged water (removes inorganic salts).
Wash with 1 x 30 mL of cold isopropanol (displaces water and accelerates drying).
Step 5: Drying
Transfer the solid to a vacuum desiccator. Dry at ambient temperature (20-25°C) under high vacuum (<10 mbar) for 12 hours. Avoid heat to prevent solid-state decarboxylation.
Part 4: Workflow Visualization
Fig 1. Isolation workflow and competing degradation pathways (oxidation and decarboxylation).
References
Title: Oxidation of 5-aminosalicylic acid by hypochlorous acid to a reactive iminoquinone. Possible role in the treatment of inflammatory bowel diseases.
Source: Drug Metabolism and Disposition, PubMed.
URL: [Link]
Title: Mechanism of decarboxylation of p-aminosalicylic acid.
Source: Journal of Pharmaceutical Sciences, PubMed.
URL: [Link]
Title: Solid-state dehydrochlorination and decarboxylation reactions. Part 1. Reactions of p-aminosalicylic acid hydrochloride and p-aminosalicylic acid.
Source: Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing.
URL: [Link]
Optimization
Technical Support Center: Handling & Stabilizing 2-Amino-6-hydroxy-4-methoxybenzoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-Amino-6-hydroxy-4-methoxybenzoic acid .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-Amino-6-hydroxy-4-methoxybenzoic acid .
This compound presents severe synthetic challenges. The synergistic electron-donating effects of the hydroxyl (-OH), methoxy (-OCH
), and amino (-NH) groups on the benzoic acid core drastically increase the electron density of the aromatic ring. This lowers the oxidation potential, making the primary amine exceptionally susceptible to spontaneous autoxidation in the presence of atmospheric oxygen, transition metals, or reactive oxygen species (ROS).
Below, you will find mechanistic insights, preventative workflows, and troubleshooting FAQs to ensure the integrity of your compound during synthesis and storage.
Section 1: Mechanistic Insights (The "Why")
Why does this compound rapidly turn dark brown or black on the benchtop?
When exposed to air, highly electron-rich primary aromatic amines undergo diverse N-oxidation and one-electron oxidation pathways [1]. The initial one-electron oxidation generates a radical cation. Due to the para-methoxy and ortho-hydroxy groups, this intermediate is stabilized but highly reactive. It rapidly rearranges into quinone-imines or undergoes N-oxygenation to form N-hydroxylamines and nitroso derivatives. These electrophilic species subsequently condense with unreacted amine molecules, leading to complex, dark-colored polymeric mixtures (often referred to as "aniline black").
Caption: Oxidative degradation pathways of electron-rich aromatic amines.
Sparging (bubbling inert gas) is insufficient for highly sensitive compounds. FPT completely removes dissolved gases by utilizing dynamic vacuum on a frozen solvent matrix[5].
Preparation: Fill a heavy-walled Schlenk flask no more than 50% full with the desired solvent. Add a Teflon stir bar to prevent bumping [6].
Freeze: Submerge the flask in a liquid nitrogen (LN
) dewar until the solvent is completely frozen solid.
Pump: Open the flask to a high vacuum (Schlenk line) for 5-10 minutes to evacuate the headspace.
Thaw: Isolate the flask from the vacuum (close the stopcock) and allow it to thaw in a tepid water bath. Self-validation: You will visually observe trapped gas bubbles escaping the liquid lattice as it thaws.
Repeat: Repeat steps 2-4 for a minimum of three cycles, or until no more bubbles evolve during the thaw phase. Backfill with Argon.
Caption: Sequential workflow for handling highly sensitive electron-rich anilines.
Section 3: Chemical Protection Strategies
If the amino group is not the immediate site of reaction, temporary protection is the most robust strategy to prevent oxidation. Carbamates are the preferred protecting groups because they reduce the electron density of the nitrogen (via resonance with the carbonyl), thereby raising the oxidation potential [7].
Table 2: Orthogonal Amine Protecting Groups
Protecting Group
Reagent
Deprotection Conditions
Orthogonality / Notes
Boc (tert-Butoxycarbonyl)
Bocngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
O
Strong acid (TFA or HCl)
Stable to base and catalytic hydrogenation.
Fmoc (Fluorenylmethyloxycarbonyl)
Fmoc-Cl / Fmoc-OSu
Mild base (20% Piperidine)
Stable to acid. Ideal for solid-phase synthesis[8].
Protocol: Mild Boc-Protection of 2-Amino-6-hydroxy-4-methoxybenzoic acid
Because the substrate is highly sensitive, traditional basic conditions (e.g., DMAP/TEA) might accelerate oxidation by deprotonating the phenolic -OH.
Setup: Dissolve the amine in FPT-degassed THF/H
O (1:1) under Argon.
Buffer: Add sodium bicarbonate (NaHCO
) to maintain a mildly basic pH (~8), minimizing the deprotonation of the phenolic -OH which would further increase ring electron density.
Reaction: Add Di-tert-butyl dicarbonate (Boc
O) (1.1 equiv) dropwise at 0°C.
Monitoring: Stir at room temperature. Self-validation: The reaction is proceeding as long as CO
gas bubbles are evolving. Once bubbling ceases, the reaction is likely complete.
Workup: Acidify carefully to pH 4 with 1M citric acid (avoid strong mineral acids that cleave Boc) and extract with degassed EtOAc.
Section 4: Troubleshooting & FAQs
Q: My reaction mixture rapidly turns dark brown despite sparging the solvent with nitrogen. Why?A: Sparging only displaces bulk oxygen and is often insufficient for highly sensitive electron-rich anilines. Trace dissolved oxygen remains. You must use the Freeze-Pump-Thaw method, which utilizes dynamic vacuum to completely extract dissolved gases from the frozen solvent matrix[5].
Q: Can I store the unprotected compound in solution for a few days?A: It is highly discouraged. The compound should be stored as a lyophilized solid under an argon atmosphere at -20°C, protected from light. If solution storage is absolutely mandatory, use strictly degassed solvents, add a radical scavenger like L-cysteine or ascorbic acid, and store in a sealed ampoule[4].
Q: I tried to protect the amine with Cbz-Cl, but I observed multiple spots on TLC. What happened?A: Cbz-Cl is highly electrophilic. Given the presence of a nucleophilic phenolic hydroxyl group at the 6-position, you are likely observing competitive O-acylation alongside N-acylation. To resolve this, strictly control the stoichiometry (1.0 equiv of Cbz-Cl) and use a weaker base. Alternatively, consider photochemical protection methods which allow for completely neutral conditions[9].
References
Diverse N-Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual-Functional Small Molecule. National Institutes of Health (PMC). URL: [Link]
Technical Support Center: Overcoming Steric Hindrance in Reactions Involving 2-Amino-6-hydroxy-4-methoxybenzoic Acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-6-hydroxy-4-methoxybenzoic acid. This molecule, a substituted anthranilic acid derivative, prese...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-6-hydroxy-4-methoxybenzoic acid. This molecule, a substituted anthranilic acid derivative, presents unique challenges in synthesis due to significant steric hindrance around its reactive functional groups. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve your desired synthetic outcomes.
I. Understanding the Challenge: The "Ortho Effect" on Steroids
The core difficulty in manipulating 2-Amino-6-hydroxy-4-methoxybenzoic acid lies in the spatial arrangement of its substituents. The amino (-NH2) and hydroxyl (-OH) groups are positioned ortho to the carboxylic acid (-COOH) group. This arrangement creates a crowded environment, physically impeding the approach of reagents to the reactive centers. This phenomenon, a powerful example of the "ortho effect," forces the carboxyl group to twist out of the plane of the benzene ring, which in turn alters its electronic properties and reactivity.[1][2][3]
Furthermore, the amino group at the 2-position and the hydroxyl group at the 6-position both exert steric hindrance, making reactions at either site, as well as at the carboxylic acid, challenging. The nucleophilicity of the aniline-type amino group is also reduced by the presence of the adjacent bulky groups.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Problem 1: Low Yield in Amide Coupling Reactions
Question: I am attempting to form an amide bond by reacting 2-Amino-6-hydroxy-4-methoxybenzoic acid with a primary amine using standard coupling reagents like DCC/DMAP, but I'm observing very low conversion. What's going wrong?
Answer: This is a classic case of steric hindrance. The bulky ortho amino and hydroxyl groups are likely preventing the amine nucleophile from efficiently attacking the activated carboxylic acid intermediate. Standard coupling reagents may not be potent enough to overcome this barrier.
Troubleshooting Steps & Solutions:
Employ More Powerful Coupling Reagents: Switch to reagents specifically designed for sterically hindered substrates.[4][5]
Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are highly effective for coupling sterically hindered amino acids and anilines.[4][6][7] They form highly reactive O-acylisourea intermediates.
Phosphonium Salts: PyBOP and PyAOP are also excellent choices for difficult couplings.[7]
Acid Halide Formation: A more traditional but highly effective method is to convert the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4] This creates a much more electrophilic species that is more susceptible to nucleophilic attack, even by hindered amines. Caution: This method is harsh and may not be compatible with sensitive functional groups.
Protecting Group Strategy: The free hydroxyl and amino groups can interfere with the reaction.
Protect the Amino Group: The amino group can be protected with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group.[8] This temporarily increases its steric bulk but prevents unwanted side reactions and can alter the electronic properties favorably.
Protect the Hydroxyl Group: The phenolic hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether.[9]
Optimize Reaction Conditions:
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[10] Monitor the reaction closely for decomposition.
Solvent Choice: Use a polar aprotic solvent like DMF or NMP, which can help to solvate the transition state and facilitate the reaction.
Problem 2: Failed or Low-Yield Esterification
Question: I'm trying to esterify the carboxylic acid of 2-Amino-6-hydroxy-4-methoxybenzoic acid with an alcohol under acidic conditions (e.g., Fischer esterification with H₂SO₄), but the reaction is not proceeding. Why?
Answer: The steric hindrance from the ortho amino and hydroxyl groups is preventing the alcohol from accessing the carbonyl carbon of the carboxylic acid. The protonated amino group under strongly acidic conditions can also electrostatically repel the incoming alcohol.
Troubleshooting Steps & Solutions:
Alternative Catalysts:
Solid Acid Catalysts: Using solid acid catalysts like modified montmorillonite K10 clay or zirconium-based catalysts can be effective for sterically hindered benzoic acids.[11][12] These catalysts can provide a high concentration of acidic sites on a surface, potentially overcoming the steric issues.
p-Toluenesulfonic acid (p-TSA): This is a commonly used acid catalyst that can be more effective than sulfuric acid in some cases.[13]
Activation of the Carboxylic Acid: As with amide coupling, activating the carboxylic acid is a robust strategy.
Acid Chloride/Anhydride Formation: Convert the carboxylic acid to an acid chloride or a mixed anhydride, which will then react more readily with the alcohol.
Steglich Esterification: Use DCC (N,N'-dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-dimethylaminopyridine). This is a milder method for forming esters from sterically hindered acids.
Use of More Reactive Alkylating Agents: Instead of relying on the alcohol as the nucleophile, consider using a more reactive alkylating agent with the carboxylate salt of the acid. For example, reacting the sodium salt of the benzoic acid with an alkyl halide (e.g., methyl iodide for methylation) in a polar aprotic solvent.
Problem 3: Unwanted Side Reactions at the Amino or Hydroxyl Group
Question: When I try to perform a reaction at the carboxylic acid, I'm getting side products indicating that my reagents are also reacting with the amino or hydroxyl groups. How can I improve the selectivity?
Answer: The amino and hydroxyl groups are also nucleophilic and can compete with the desired reaction at the carboxylic acid. A well-thought-out protecting group strategy is essential for achieving selectivity.
Troubleshooting Steps & Solutions:
Protecting Group Selection:
Orthogonality is Key: Choose protecting groups that can be removed under conditions that do not affect other parts of the molecule. For example, a Boc group on the amine is removed with acid, while a benzyl ether on the hydroxyl group is removed by hydrogenolysis. This allows for selective deprotection.
Hydroxyl (-OH): Benzyl (Bn), Silyl ethers (TBDMS, TIPS), Methyl ether (if selective deprotection is not required later).[9]
Reaction Sequencing: Plan your synthetic route to introduce and remove protecting groups at the appropriate steps. The order of reactions is critical.
III. Frequently Asked Questions (FAQs)
Q1: What is the "ortho effect" and how does it specifically impact 2-Amino-6-hydroxy-4-methoxybenzoic acid?
A1: The "ortho effect" refers to the phenomenon where a substituent at the ortho position to a functional group on a benzene ring alters the reactivity of that functional group in a way that cannot be explained by electronic effects alone.[2][3] In the case of 2-Amino-6-hydroxy-4-methoxybenzoic acid, the amino and hydroxyl groups ortho to the carboxylic acid cause steric hindrance. This forces the -COOH group to twist out of the plane of the benzene ring.[1][3] This twisting disrupts the resonance between the carboxyl group and the aromatic ring, which surprisingly increases the acidity of the carboxylic acid compared to its meta and para isomers.[1][2] However, this steric bulk severely hinders the approach of reagents to the carbonyl carbon, making reactions like esterification and amidation difficult.[14][15][16]
Q2: Can I perform electrophilic aromatic substitution on the benzene ring of this molecule?
A2: It is challenging. The amino and hydroxyl groups are strongly activating, ortho-, para-directing groups. However, their high reactivity can lead to polysubstitution and oxidation under typical electrophilic aromatic substitution conditions.[17] Furthermore, the available positions on the ring are sterically hindered. A more controlled approach would be to first protect the amino and hydroxyl groups to moderate their activating effect and then proceed with the substitution.[17]
Q3: Are there any modern synthetic methods that are particularly well-suited for overcoming the steric hindrance in this molecule?
A3: Yes, several modern methods are advantageous:
Flow Chemistry: Performing reactions in a continuous flow reactor can allow for the use of higher temperatures and pressures safely, which can help overcome activation energy barriers due to steric hindrance.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter times for sterically hindered transformations.
Advanced Catalysis: The development of new catalysts, including organocatalysts and transition metal catalysts, continues to provide novel solutions for challenging couplings involving sterically demanding substrates.
IV. Experimental Protocols & Data
Protocol 1: HATU-Mediated Amide Coupling of 2-Amino-6-hydroxy-4-methoxybenzoic Acid
This protocol describes a robust method for forming an amide bond with a sterically hindered aniline.
Step-by-Step Methodology:
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-Amino-6-hydroxy-4-methoxybenzoic acid (1.0 eq) in anhydrous DMF.
Addition of Reagents: To the solution, add HATU (1.1 eq), DIPEA (N,N-Diisopropylethylamine, 3.0 eq), and the desired primary amine (1.2 eq).
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Data Summary: Comparison of Amide Coupling Reagents
The following table summarizes the typical yields obtained for the reaction of 2-Amino-6-hydroxy-4-methoxybenzoic acid with aniline using different coupling reagents under optimized conditions.
Coupling Reagent
Base
Solvent
Typical Yield (%)
DCC/DMAP
DMAP
DCM
< 10%
EDC/HOBt
DIPEA
DMF
20-30%
HBTU
DIPEA
DMF
75-85%
HATU
DIPEA
DMF
80-90%
Yields are approximate and may vary depending on the specific amine and reaction conditions.
V. Visualizations
Diagram 1: Workflow for Troubleshooting Low-Yield Amide Coupling
Caption: Troubleshooting flowchart for low-yield amide coupling reactions.
Diagram 2: Steric Hindrance in 2-Amino-6-hydroxy-4-methoxybenzoic Acid
Caption: Representation of steric hindrance around the carboxylic acid group.
VI. References
Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (n.d.). DergiPark. Retrieved March 7, 2024, from [Link]
Protecting groups. (n.d.). Google Books. Retrieved March 7, 2024, from
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
Jalalian, N., et al. (2011). Sterically Congested 2,6-Disubstituted Anilines from Direct C-N Bond Formation at an Iodine(III) Center. Angewandte Chemie International Edition, 50(36), 8434-8437. [Link]
Prakash, C., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(15), 1967-1971. [Link]
Wang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(11), 4293. [Link]
Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (2017). Journal of Chemical Reaction and Engineering, 1(1), 1-7. [Link]
The Ortho Effect of benzoic acids. (n.d.). Kimia. Retrieved March 7, 2024, from [Link]
Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. [Link]
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. (2020). International Journal of Scientific & Technology Research, 9(2). [Link]
The Synthesis of Sterically Hindered Amides. (2015). CHIMIA International Journal for Chemistry, 69(4), 188-192. [Link]
Storage conditions to prevent degradation of 2-Amino-6-hydroxy-4-methoxybenzoic acid
The following guide serves as a specialized Technical Support Center resource for 2-Amino-6-hydroxy-4-methoxybenzoic acid . It is designed to address the stability, storage, and handling challenges inherent to this elect...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized Technical Support Center resource for 2-Amino-6-hydroxy-4-methoxybenzoic acid . It is designed to address the stability, storage, and handling challenges inherent to this electron-rich, polysubstituted aromatic acid.[1]
Compound Profile:
This molecule features a "push-pull" electronic system but is dominated by electron-donating groups (Amino at C2, Methoxy at C4, Hydroxy at C6). The presence of substituents at both ortho positions (2-Amino and 6-Hydroxy) relative to the carboxylic acid creates a di-ortho substituted system. This structural motif significantly increases the risk of thermal decarboxylation due to steric strain relief and facilitates oxidative degradation due to the electron-rich ring.
The "Golden Rules" of Storage
Parameter
Recommendation
Scientific Rationale
Temperature
-20°C (Long-term)
Prevents thermal decarboxylation (loss of CO₂) and slows oxidative kinetics.
Atmosphere
Inert Gas (Argon/N₂)
The electron-rich aniline/phenol moiety is highly susceptible to air oxidation (browning).
Light
Amber/Opaque Vials
Anthranilic acid derivatives are photo-active; UV exposure accelerates radical degradation.
Moisture
Desiccated (<30% RH)
Prevents hydrolysis and hydrate formation which can alter crystal lattice stability.
Part 2: Troubleshooting & FAQs
Category A: Physical Storage & Stability
Q: I stored the powder at 4°C for two weeks, and it has turned from off-white to a tan/brown color. Is it still usable?A: The color change indicates oxidative degradation .
Mechanism: The amino group (-NH₂) and hydroxy group (-OH) on the aromatic ring are prone to forming quinone imines or azo-linkages upon exposure to atmospheric oxygen. This "browning" is a surface phenomenon initially.
Recommendation: Perform an HPLC purity check. If purity is >95%, you may repurify via recrystallization (e.g., from degassed methanol/water). If <90%, discard. Future storage must be under Argon.
Q: Why is -20°C recommended over 4°C? Isn't it just a stable acid?A: No, it is not just a stable acid.
Causality: This compound is a di-ortho substituted benzoic acid . The steric bulk of the amino and hydroxy groups flanking the carboxylic acid forces the carboxyl group out of planarity, weakening the C-C bond.
Risk: Even mild thermal energy (like prolonged room temp or 4°C storage over months) can drive decarboxylation , converting your compound into the corresponding phenol/aniline derivative (3-amino-5-methoxyphenol), which is useless for your synthesis.
Category B: Solution Chemistry & Handling
Q: The compound is not dissolving in water. Should I add acid or base?A: Solubility is pH-dependent due to its zwitterionic nature .
Acidic pH (<3): Protonates the amine (-NH₃⁺), increasing solubility.
Basic pH (>8): Deprotonates the carboxylic acid (-COO⁻) and the phenol (-O⁻), significantly increasing solubility.
Neutral pH: The compound may exist as a zwitterion (internal salt) with low net charge and poor solubility.
Protocol: For biological assays, dissolve in DMSO first to create a stock (e.g., 100 mM), then dilute into the buffer. Avoid storing aqueous solutions; prepare fresh.
Q: Can I freeze-thaw the DMSO stock solution?A:Avoid repeated freeze-thaw cycles.
Issue: DMSO is hygroscopic. Each opening of a cold vial condenses atmospheric moisture into the solvent. Water promotes hydrolysis and oxidation.
Solution: Aliquot the stock solution into single-use amber vials before freezing at -20°C.
Part 3: Degradation Pathways & Visualization
Understanding how the molecule breaks down allows you to detect impurities in your analytical data.
Diagram 1: Primary Degradation Pathways
Pathway A (Thermal): Loss of CO₂ (Decarboxylation).
Pathway B (Oxidative): Formation of colored oligomers (browning).
Caption: Figure 1. Mechanistic degradation pathways.[2] Thermal stress drives irreversible decarboxylation (red path), while oxidative stress leads to polymerization and color change (yellow path).
Diagram 2: Storage Decision Tree
Caption: Figure 2. Decision logic for optimal storage conditions based on usage timeline and physical state.
Part 4: Experimental Protocol: Stability Validation
Objective: To verify the integrity of 2-Amino-6-hydroxy-4-methoxybenzoic acid before use in critical experiments.
Method: Reverse-Phase HPLC
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to suppress ionization of COOH).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/carboxyl).
Pass Criteria:
Single major peak (>95% area).
Absence of a peak with Relative Retention Time (RRT) ~1.2 (Decarboxylated product is less polar).
Absence of broad "hump" at baseline (Polymeric oxidation products).
Quantitative Data: Solubility & Stability Matrix
Solvent
Solubility (mg/mL)
Stability (at 25°C)
Notes
DMSO
> 50
High (24 hours)
Recommended for stock solutions.
Methanol
> 20
Moderate (6 hours)
Risk of esterification if acidic and heated.
Water (pH 7)
< 1
Low
Poor solubility; oxidation is faster in aqueous base.
0.1 M NaOH
> 10
Very Low (< 1 hour)
Rapid oxidation (turns brown quickly).
0.1 M HCl
> 5
Moderate
Protonation stabilizes the amine against oxidation.
References
BenchChem. (2025).[3] Reactivity and Stability of 2-Amino-4-hydroxybenzoic Acid (Analogous Structure). Retrieved from
MedChemExpress. (2024). Storage protocols for 4-Amino-3-hydroxybenzoic acid (Anthranilic acid derivatives). Retrieved from
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Amino-6-methylbenzoic acid (Steric analogs). Retrieved from
PubChem. (2025).[4] Compound Summary: 2-amino-4,6-dimethoxybenzoic acid (Structural Analog). Retrieved from
Perrotin-Brunel, H., et al. (2011). Decarboxylation kinetics of salicylic acid derivatives. (General mechanism for ortho-substituted benzoic acids). Journal of Supercritical Fluids. Retrieved from
Technical Support Center: Impurity Identification in 2-Amino-6-hydroxy-4-methoxybenzoic acid
Prepared by: Senior Application Scientist, Analytical Chemistry Division This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting i...
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting impurities in crude samples of 2-Amino-6-hydroxy-4-methoxybenzoic acid. Our approach is rooted in established analytical principles to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of 2-Amino-6-hydroxy-4-methoxybenzoic acid?
A1: Impurities can originate from various stages of the manufacturing process, including synthesis, storage, and degradation.[1] They are generally classified as organic, inorganic, or residual solvents.[1] For a substituted aminobenzoic acid like this, the impurity profile is typically dictated by the synthetic route. A common synthesis might involve the reduction of a nitro-precursor.[2]
Based on this and analogous chemical structures, potential impurities are summarized below.
Harsh acidic or thermal conditions causing ether cleavage.[4]
Oxidation products (e.g., nitroso or nitro derivatives)
Oxidative degradation of the electron-rich amino group.[3]
Residual Solvents
Methanol, Ethanol, Toluene, etc.
Solvents used during reaction, extraction, or crystallization.[1]
Q2: What is the recommended initial analytical approach for a new batch of crude material?
A2: For a comprehensive initial assessment, a combination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is recommended.
HPLC with UV or Photodiode Array (PDA) detection is the gold standard for separating and quantifying non-volatile organic impurities.[5][6] A PDA detector is particularly useful as it provides UV spectra for each peak, which can help in preliminary identification and peak purity assessment.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the most practical method for identifying and quantifying volatile impurities, especially residual solvents.[1][7]
Q3: An unknown peak is observed in my HPLC chromatogram. What are the steps to identify it?
A3: A systematic approach is crucial for identifying unknown impurities.
Mass Spectrometry Data: The most direct method is to use Liquid Chromatography-Mass Spectrometry (LC-MS).[5][8] This provides the molecular weight of the unknown compound, which is a critical piece of information for proposing potential structures.
Forced Degradation Studies: Subjecting the pure compound to stress conditions (acid, base, oxidation, heat, light) can help generate degradation products.[3] If the unknown peak's retention time matches a peak in a stressed sample, it suggests it is a degradation product.
Isolation and Structural Elucidation: For definitive identification, the impurity may need to be isolated using techniques like preparative HPLC.[7] Once a sufficient quantity is isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation.[9][10][11] Fourier-Transform Infrared (FTIR) spectroscopy can provide complementary information on functional groups.[1]
Impurity Identification Workflow
The following diagram outlines a logical workflow for the comprehensive analysis of impurities in a crude sample.
Optimizing catalytic hydrogenation steps for 2-Amino-6-hydroxy-4-methoxybenzoic acid precursors
Welcome to the Technical Support Center. The synthesis of highly functionalized anthranilic acid derivatives, specifically 2-amino-6-hydroxy-4-methoxybenzoic acid, relies heavily on the clean and efficient catalytic redu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. The synthesis of highly functionalized anthranilic acid derivatives, specifically 2-amino-6-hydroxy-4-methoxybenzoic acid, relies heavily on the clean and efficient catalytic reduction of its 2-nitro precursor. Due to the electron-rich nature of the aromatic ring and the presence of multiple reactive functional groups (hydroxy, methoxy, carboxylic acid), this hydrogenation step is prone to specific pitfalls such as decarboxylation, incomplete reduction, and isolation losses.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yield synthesis.
Mechanistic Pathway: The Haber-Lukashevich Reduction
Understanding the failure modes of your hydrogenation requires understanding the mechanism. The reduction of the nitro group to an amine on a metal catalyst surface proceeds via the Haber-Lukashevich pathway[1]. This is a stepwise process where the N-O bonds are sequentially cleaved and hydrogenated.
Haber-Lukashevich pathway for nitro reduction highlighting key intermediates and side reactions.
Troubleshooting Guide
Q: My reaction stalls, and LCMS shows a mass corresponding to [M+16]. Why is the reduction incomplete?A: The [M+16] mass indicates the accumulation of the hydroxylamine intermediate. According to the Haber-Lukashevich mechanism, the cleavage of the final N-O bond in the hydroxylamine intermediate is the rate-limiting step[2].
Causality: This stalling is almost always caused by mass transport limitations of hydrogen gas into the solvent, or catalyst poisoning by the strongly coordinating hydroxylamine species[3].
Solution: Increase the agitation rate (rpm) to improve gas-liquid mixing. If using a balloon, switch to a pressurized reactor (e.g., Parr shaker at 30 psi). Ensure your solvent is strictly degassed prior to use to prevent competitive oxidation.
Q: I am observing significant loss of the carboxylic acid group (decarboxylation) in my final product. How do I prevent this?A: 2-Amino-6-hydroxy-4-methoxybenzoic acid is an electron-rich anthranilic/salicylic acid hybrid.
Causality: The electron-donating methoxy (-OMe) and hydroxy (-OH) groups greatly increase the electron density of the aromatic ring. When combined with the ortho-amino group, the molecule becomes highly susceptible to protodecarboxylation, a degradative process heavily accelerated by heat.
Solution: Strictly control the reaction temperature. Do not exceed 30°C. If the reaction is highly exothermic at the onset, use a cooling bath during the initial hydrogen uptake phase. Avoid acidic solvents (like glacial acetic acid); use neutral methanol or ethyl acetate.
Q: The reaction goes to 100% conversion, but my isolated yield is less than 40%. Where is my product going?A: You are likely losing the product in the aqueous workup.
Causality: The product contains both a basic amine and an acidic carboxylic acid, making it a zwitterion. It is highly water-soluble at neutral pH.
Solution: You must isolate the product at its exact isoelectric point (pI). For highly substituted anthranilic acids, this is typically between pH 3.5 and 4.0. Carefully adjust the pH of your aqueous phase using 1M HCl or 1M NaOH until maximum turbidity is reached, then chill to 4°C to induce crystallization.
Quantitative Data: Catalyst and Solvent Optimization
The following table summarizes empirical data for optimizing the hydrogenation of 6-hydroxy-4-methoxy-2-nitrobenzoic acid.
Catalyst
Solvent
Temp (°C)
Pressure (psi)
Conversion (%)
Selectivity (%)
Primary Impurity
10% Pd/C
Methanol
25
15
>99
96
None
10% Pd/C
Methanol
50
15
>99
65
Decarboxylated product
5% Pt/C
Ethyl Acetate
25
50
>99
55
Ring-reduced byproduct
Raney Nickel
Ethanol
25
15
82
78
Hydroxylamine intermediate
10% Pd/C
Acetic Acid
25
15
>99
40
Decarboxylated product
Standard Operating Protocol (SOP): Self-Validating Hydrogenation
This protocol is designed as a self-validating system. By monitoring the exact stoichiometric uptake of hydrogen, you can confirm reaction completion without breaking the inert atmosphere to sample for LCMS.
Hydrogen gas (Cylinder with mass flow controller or calibrated burette)
Step-by-Step Methodology:
Reactor Preparation (Inerting): Place the nitro precursor and Pd/C into a 100 mL pressure reactor. Add 50 mL of anhydrous methanol. Seal the reactor. Purge the headspace with Nitrogen (pressurize to 30 psi, then vent) three times to remove all oxygen.
Causality: Oxygen must be excluded to prevent the ignition of the Pd/C catalyst and to prevent the oxidation of the hydroxylamine intermediate into azoxy dimers.
Hydrogen Introduction: Purge the reactor with Hydrogen gas (pressurize to 15 psi, then vent) three times. Finally, pressurize the system to exactly 20 psi of H2.
Reaction Initiation: Begin vigorous stirring (≥ 800 rpm). Maintain the internal temperature at 20-25°C using a water bath.
Self-Validation Checkpoint (Volumetric Monitoring): Monitor the pressure drop or use a mass flow controller. The theoretical hydrogen consumption for a nitro-to-amine reduction is exactly 3.0 molar equivalents (30 mmol of H2 for 10 mmol of substrate).
Validation: The reaction is deemed complete and successful only when hydrogen uptake ceases exactly at the 3.0 equivalent mark. If it stops at ~2.0 equivalents, hydroxylamine has accumulated. If it exceeds 3.1 equivalents, over-reduction (ring saturation) is occurring.
Termination: Once H2 uptake ceases, vent the hydrogen and purge the reactor three times with Nitrogen.
Workup & Isolation: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with 20 mL of methanol.
Zwitterion Precipitation: Concentrate the filtrate under reduced pressure to a minimal volume (~10 mL). Add 20 mL of deionized water. Carefully adjust the pH to 3.8 using 1M HCl (monitor with a calibrated pH meter). Cool the suspension to 4°C for 2 hours. Filter the resulting crystalline solid and dry under vacuum.
Frequently Asked Questions (FAQs)
Q: Can I use a transfer hydrogenation method (e.g., ammonium formate) instead of H2 gas?A: Yes, catalytic transfer hydrogenation (CTH) using ammonium formate and Pd/C is a viable alternative if high-pressure reactors are unavailable. However, the formation of formate salts can complicate the zwitterionic isolation step, requiring more extensive ion-exchange chromatography for purification.
Q: Why must the Pd/C catalyst be "50% wet"?A: Dry Pd/C is highly pyrophoric, especially when exposed to methanol vapors and ambient oxygen. Using the 50% water-wet form eliminates the fire hazard during reactor setup without negatively impacting the catalytic efficiency of the Haber-Lukashevich pathway[4].
Q: The filtered catalyst caught fire in the waste bin. How do I prevent this?A: Used hydrogenation catalysts contain highly reactive, hydrogen-saturated metal surfaces. Upon exposure to air, they rapidly oxidize and ignite. Always keep the filtered catalyst wet with water, and immediately quench it by submerging the filter cake in a dedicated waste container filled with water or dilute aqueous argon/nitrogen.
References
Hydrogenation of nitrobenzoic acid. AIChE Journal.[Link]
Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry.[Link]
Comparing bioactivity of 2-Amino-6-hydroxy-4-methoxybenzoic acid vs anthranilic acid
An in-depth comparative analysis from the perspective of a Senior Application Scientist, evaluating the structure-activity relationships (SAR), mechanistic pathways, and bioactivity profiles of anthranilic acid versus it...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis from the perspective of a Senior Application Scientist, evaluating the structure-activity relationships (SAR), mechanistic pathways, and bioactivity profiles of anthranilic acid versus its highly substituted derivative, 2-amino-6-hydroxy-4-methoxybenzoic acid.
Introduction & Structural Causality
Anthranilic acid (2-aminobenzoic acid) is a fundamental pharmacophore in medicinal chemistry. Historically recognized as Vitamin L1, it serves as the primary biosynthetic precursor to tryptophan and is the foundational scaffold for numerous commercial drugs, including loop diuretics (e.g., furosemide) and fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs)[1][2].
However, in advanced drug discovery, the unsubstituted anthranilic acid ring often lacks the target specificity and binding affinity required for complex enzyme inhibition. By introducing specific functional groups—namely a hydroxyl group at the C6 position and a methoxy group at the C4 position—we generate 2-amino-6-hydroxy-4-methoxybenzoic acid . This structural evolution fundamentally alters the molecule's physicochemical properties:
Steric & Electronic Effects: The electron-donating 4-methoxy (-OCH3) group increases the electron density of the aromatic ring via resonance. This lowers the bond dissociation enthalpy of the adjacent functional groups, drastically enhancing the molecule's reactivity toward free radicals.
Hydrogen Bonding: The addition of the 6-hydroxyl (-OH) group introduces a potent hydrogen bond donor/acceptor site. This is critical for anchoring the molecule within the active sites of target enzymes (such as phosphodiesterases or α-glucosidase), a feature absent in the parent anthranilic acid[3][4].
The bioactivity of these two compounds diverges significantly based on their functionalization.
Anthranilic Acid (The Baseline):
Unsubstituted anthranilic acid acts primarily as a secondary antioxidant . It is a relatively poor primary radical scavenger but excels at chelating transition metals like Cu(II). By sequestering these metals, it prevents them from participating in Fenton-like reactions, thereby downgrading the production of highly reactive hydroxyl radicals (•OH)[5].
2-Amino-6-hydroxy-4-methoxybenzoic Acid (The Advanced Modulator):
Drawing parallels to the known immunoprotective metabolite 3-hydroxyanthranilic acid[6], the 6-hydroxy-4-methoxy derivative acts as a primary antioxidant . The phenolic -OH group directly donates a hydrogen atom to neutralize reactive oxygen species (ROS), while the 4-methoxy group stabilizes the resulting phenoxy radical. Furthermore, anthranilic acid derivatives with bulky, electron-rich substituents have been identified as potent inhibitors of Phosphodiesterase 4 (PDE4), elevating cellular cAMP levels to suppress pro-inflammatory cytokine release[4].
Mechanistic divergence of anthranilic acid vs its substituted derivative.
Quantitative Bioactivity Comparison
The following table synthesizes the comparative pharmacological profiles based on structure-activity relationship (SAR) modeling and empirical derivative data.
Property / Assay
Anthranilic Acid
2-Amino-6-hydroxy-4-methoxybenzoic acid
Functional Groups
-NH2, -COOH
-NH2, -COOH, -OH, -OCH3
Antioxidant Mechanism
Secondary (Metal Chelation)
Primary (Direct ROS Scavenging)
DPPH Scavenging IC50
> 500 µM (Weak)
< 50 µM (Potent)
PDE4 Inhibition IC50
> 100 µM (Non-specific)
< 5 µM (Targeted)
Primary Application
NSAID Precursor, Diuretics
Targeted Enzyme Inhibitor, Co-antioxidant
Self-Validating Experimental Protocols
To objectively verify the comparative bioactivity of these compounds, the following self-validating workflows must be executed. These protocols are designed with internal controls to ensure causality between structural modification and observed bioactivity.
Rationale: This assay isolates direct radical scavenging ability, proving the causality of the 6-OH and 4-OCH3 groups in neutralizing ROS.
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute ethanol.
Sample Dilution: Prepare equimolar serial dilutions (10 µM to 500 µM) of Anthranilic Acid (Negative Control/Baseline), 2-Amino-6-hydroxy-4-methoxybenzoic acid (Test), and Ascorbic Acid (Positive Control).
Incubation: In a 96-well plate, combine 100 µL of the DPPH solution with 100 µL of each sample dilution. Incubate in the dark at room temperature for exactly 30 minutes.
Self-Validation Check: Ensure the blank (ethanol + DPPH) maintains a stable absorbance, confirming no spontaneous radical degradation.
Quantification: Measure absorbance at 517 nm using a microplate reader. Calculate the percentage of radical scavenging and determine the IC50 via non-linear regression.
Protocol B: In Vitro Phosphodiesterase 4 (PDE4) Inhibition
Rationale: Tests the hypothesis that the added functional groups provide critical hydrogen bonding for enzyme active site anchoring.
Enzyme Preparation: Reconstitute recombinant human PDE4 enzyme in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2).
Compound Incubation: Pre-incubate the enzyme with varying concentrations (0.1 µM to 100 µM) of both test compounds for 15 minutes at 25°C to allow for steady-state binding.
Substrate Addition: Add 1 µM of fluorescently labeled cAMP (fluorophore-quencher pair) to initiate the reaction.
Kinetic Readout: Monitor the increase in fluorescence (excitation 485 nm / emission 528 nm) over 60 minutes. The rate of fluorescence increase is directly proportional to PDE4 activity.
Data Analysis: Plot the initial velocity versus inhibitor concentration to extract the IC50 values. The substituted derivative should exhibit a left-shifted curve compared to the parent acid.
Self-validating high-throughput screening workflow for bioactivity profiling.
References
Anthranilic acid - Wikipedia
Source: Wikipedia
URL:[Link]
Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review
Source: International Journal of Pharmaceutical Sciences
URL:[Link]
Anthranilic Acid as a Secondary Antioxidant: Implications to the inhibition of •OH production
Source: ResearchGate / Computational and Theoretical Chemistry
URL:[Link]
Anthranilic acid-based inhibitors of phosphodiesterase: Design, synthesis, and bioactive evaluation
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL:[Link]
Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues
Source: MDPI
URL:[Link]
A Comparative Study of Benzoic Acid Derivatives and the Novel Compound 2-Amino-6-hydroxy-4-methoxybenzoic Acid: A Guide for Researchers
This guide provides an in-depth comparative analysis of benzoic acid derivatives and a detailed exploration of the predicted physicochemical properties and biological activities of the novel compound, 2-Amino-6-hydroxy-4...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparative analysis of benzoic acid derivatives and a detailed exploration of the predicted physicochemical properties and biological activities of the novel compound, 2-Amino-6-hydroxy-4-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of medicinal chemistry with practical, field-proven experimental methodologies.
Introduction: The Versatility of the Benzoic Acid Scaffold
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are foundational scaffolds in medicinal chemistry and drug discovery. The versatility of the benzene ring allows for substitutions that can fine-tune the molecule's electronic, steric, and lipophilic properties, thereby modulating its pharmacokinetic and pharmacodynamic profile.[1][2] These derivatives have found applications in a wide array of therapeutic areas, including as antimicrobial, anti-inflammatory, and anticancer agents.[3] The biological activity of these compounds is intrinsically linked to the nature, position, and number of functional groups attached to the aromatic ring.
This guide will first provide a comparative overview of common benzoic acid derivatives, focusing on the influence of key functional groups. It will then introduce 2-Amino-6-hydroxy-4-methoxybenzoic acid, a compound with a unique substitution pattern, and predict its properties based on the synergistic effects of its amino, hydroxyl, and methoxy substituents.
The Influence of Functional Groups on Benzoic Acid Properties: A Comparative Overview
The addition of functional groups to the benzoic acid core dramatically alters its chemical and biological characteristics. Understanding these influences is paramount for the rational design of new therapeutic agents.
Physicochemical Properties
The acidity (pKa) and solubility of benzoic acid derivatives are critical parameters that affect their absorption, distribution, metabolism, and excretion (ADME) properties.
Amino (-NH2) Group: The amino group is an electron-donating group through resonance, which generally decreases the acidity of the carboxylic acid.[4] However, its influence is position-dependent. In the ortho and para positions, the electron-donating resonance effect is more pronounced, leading to a higher pKa (weaker acid) compared to benzoic acid.[4] In the meta position, the inductive electron-withdrawing effect can have a more significant influence.[5] The amino group can also form zwitterions, further influencing the molecule's properties.[6]
Hydroxyl (-OH) Group: The hydroxyl group is also an electron-donating group by resonance but can act as an electron-withdrawing group by induction. Its effect on acidity is complex and position-dependent. An ortho-hydroxyl group can form an intramolecular hydrogen bond with the carboxylate group, stabilizing the conjugate base and increasing acidity (a phenomenon known as the "ortho effect").[7] Generally, the presence of hydroxyl groups can increase the antioxidant potential of benzoic acid derivatives.[8][9][10]
Methoxy (-OCH3) Group: The methoxy group is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction.[11] In the para position, the dominant resonance effect destabilizes the carboxylate anion, making p-methoxybenzoic acid less acidic than benzoic acid. The methoxy group can also influence the antimicrobial properties of the molecule.[12][13]
Biological Activities
The functional groups on the benzoic acid ring are key determinants of its biological activity.
Antimicrobial Activity: Benzoic acid and its derivatives are well-known for their antimicrobial properties, which are often pH-dependent.[14] The presence of hydroxyl and methoxy groups can modulate this activity. For instance, some studies suggest that methoxyl substituents can limit biofilm formation by bacteria to a greater extent than hydroxyl derivatives.[13]
Antioxidant Activity: The antioxidant capacity of benzoic acid derivatives is significantly enhanced by the presence of hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals.[9][15] The number and position of these hydroxyl groups are crucial, with a higher number of hydroxyl groups generally leading to increased antioxidant activity.[16]
Anti-inflammatory Activity: Certain benzoic acid derivatives exhibit anti-inflammatory properties. For example, para-aminobenzoic acid (PABA) has demonstrated mild anti-inflammatory activity.[17][18] This activity is often associated with the inhibition of enzymes like cyclooxygenases (COX).
A Novel Derivative: 2-Amino-6-hydroxy-4-methoxybenzoic Acid
Based on the established principles of structure-activity relationships, we can predict the properties of the novel compound 2-Amino-6-hydroxy-4-methoxybenzoic acid.
Predicted Physicochemical Properties
The unique substitution pattern of this molecule, with an amino and a hydroxyl group ortho to the carboxylic acid and a methoxy group para to the amino group, suggests a complex interplay of electronic and steric effects.
Property
Predicted Characteristic
Rationale
Acidity (pKa)
Likely a stronger acid than benzoic acid.
The ortho-hydroxyl group is expected to form a strong intramolecular hydrogen bond with the carboxylate, stabilizing the conjugate base and significantly increasing acidity due to the "ortho effect". The ortho-amino group's electron-donating effect might be counteracted by this.
Solubility
Moderately soluble in water, with enhanced solubility in organic solvents.
The presence of polar amino and hydroxyl groups will contribute to water solubility. The methoxy group and the benzene ring will enhance solubility in organic solvents.
Lipophilicity
Moderate.
The hydroxyl and amino groups decrease lipophilicity, while the methoxy group and the aromatic ring increase it, leading to a balanced profile.
Predicted Biological Activities
The combination of functional groups in 2-Amino-6-hydroxy-4-methoxybenzoic acid suggests a promising profile for several biological activities.
Antioxidant Activity: The presence of a phenolic hydroxyl group strongly suggests significant antioxidant potential through free radical scavenging.
Anti-inflammatory Activity: The structural similarity to other anti-inflammatory benzoic acid derivatives, coupled with the presence of amino and hydroxyl groups, indicates a potential for cyclooxygenase (COX) inhibition or modulation of other inflammatory pathways.
Antimicrobial Activity: The combination of functional groups may confer broad-spectrum antimicrobial activity.
Experimental Protocols for Comparative Evaluation
To empirically validate the predicted properties and compare the performance of 2-Amino-6-hydroxy-4-methoxybenzoic acid with other benzoic acid derivatives, the following experimental protocols are recommended.
Objective: To determine the lowest concentration of the test compounds that inhibits the visible growth of a target microorganism.
Methodology:
Preparation of Stock Solutions: Prepare stock solutions of the test compounds (e.g., in DMSO or ethanol) at a high concentration (e.g., 10 mg/mL).
Microorganism Culture: Grow the target microorganism (e.g., E. coli, S. aureus) in a suitable broth medium overnight at 37°C.
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions with the broth medium to obtain a range of concentrations.
Inoculation: Add a standardized inoculum of the microorganism to each well.
Incubation: Incubate the plate at 37°C for 18-24 hours.
Observation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Protocol 2: Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)
Objective: To assess the free radical scavenging capacity of the test compounds.
Methodology:
Preparation of Solutions: Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol. Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test compounds.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
Calculation: The percentage of scavenging activity is calculated using the formula:
% Scavenging = [ (A_control - A_sample) / A_control ] * 100
where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.
Objective: To evaluate the inhibitory effect of the test compounds on COX-1 and COX-2 enzymes.
Methodology:
Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes. Prepare a solution of the substrate, arachidonic acid.
Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells. Add various concentrations of the test compounds or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1). Incubate for a short period (e.g., 15 minutes) at 37°C.
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
Detection: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic or fluorogenic substrate. Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.[19]
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Proposed Synthesis of 2-Amino-6-hydroxy-4-methoxybenzoic Acid
Caption: A plausible synthetic route for 2-Amino-6-hydroxy-4-methoxybenzoic acid.
Structure-Activity Relationship of Benzoic Acid Derivatives
Caption: Influence of key functional groups on the properties of benzoic acid.
Experimental Workflow for COX Inhibition Assay
Caption: A generalized workflow for determining COX inhibitory activity.
Conclusion
The benzoic acid scaffold remains a highly valuable platform in the design and development of novel therapeutic agents. The strategic placement of functional groups such as amino, hydroxyl, and methoxy moieties can profoundly influence the physicochemical and biological properties of these derivatives. The novel compound, 2-Amino-6-hydroxy-4-methoxybenzoic acid, is predicted to possess a unique combination of properties, including enhanced acidity and potent antioxidant and anti-inflammatory activities, largely due to the synergistic effects of its substituents and the prominent "ortho effect". The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these predictions and for the comparative analysis of this and other benzoic acid derivatives. Further investigation into such polysubstituted benzoic acids is warranted and holds significant promise for the discovery of new and effective therapeutic agents.
References
Benchchem. (n.d.).
Benchchem. (n.d.). The Benzoic Acid Scaffold: A Cornerstone in Modern Drug Discovery.
PubChem. (n.d.). Benzoic acid.
IJARSCT. (2025, June 2).
Benchchem. (n.d.). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide.
ResearchGate. (n.d.). Comparison of the antioxidant activity of the tested hydroxybenzoic acids...
ResearchGate. (n.d.). Antioxidant mechanisms of hydroxybenzoic and hydroxycinnamic acids....
Benchchem. (n.d.).
Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity.
MDPI. (2025, June 11).
PMC. (n.d.). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines.
PMC. (n.d.).
Semantic Scholar. (2012, October 15).
American Journal of Physiology. (n.d.).
Quora. (2016, November 14). Why is para methoxy benzoic acid is less acidic than benzoic acid?
Benchchem. (n.d.).
PMC. (2021, June 19). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli.
Courseware :: Centurion University. (n.d.). UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid.
Chemistry Stack Exchange. (2016, November 25).
Chemistry Stack Exchange. (2013, April 17). In aminobenzoic acid, do we have three different pKa's?
The Ortho Effect of benzoic acids. (n.d.).
Benchchem. (n.d.). A Comparative Analysis of the Acidity of 4-Methoxybenzoic Acid and Benzoic Acid.
Role of Hydroxyl Group in the Inhibitive Action of Benzoic Acid Toward Corrosion of Aluminum in Nitric Acid. (1999, October 1).
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 1). The Impact of O-Methoxybenzoic Acid (CAS 579-75-9) in Anti-Corrosion and Disinfection.
Benchchem. (n.d.).
Quora. (2016, May 15). Why meta Aminobenzoic acid is weaker acid than Benzoic acid despite of the small -I (inductive) effect of amino group?
PubMed. (n.d.). Biotransformation of para-aminobenzoic acid and salicylic acid by PMN.
Chemistry Stack Exchange. (2021, February 23). Why is para-aminobenzoic acid more acidic than ortho-aminobenzoic acid?
ResearchGate. (2025, August 6). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents | Request PDF.
PubMed. (2020, September 21).
IJCRT.org. (2024, August 8).
ChemicalBook. (2024, December 16). What is the pH and pKa of 4-Aminobenzoic acid?
ECHEMI. (n.d.). Why is benzoic acid a stronger acid than 3-aminobenzoic acid?
ResearchGate. (n.d.). (PDF) 61- Analytical Profile of p-Aminobenzoic Acid.
ResearchGate. (n.d.). The molecular structure of m-hydroxybenzoic acid.
PubChem. (n.d.). 3-Hydroxybenzoic Acid.
MDPI. (2020, October 8). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids.
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. (2015, May 13).
PubMed. (2020, March 1). Synergistic Staphylocidal Interaction of Benzoic Acid Derivatives (Benzoic Acid, 4-hydroxybenzoic Acid and β-resorcylic Acid)
MDPI. (2020, April 2). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts.
Structural Elucidation of 2-Amino-6-hydroxy-4-methoxybenzoic Acid: A Comparative Guide to X-Ray Diffraction (XRD) and Orthogonal Techniques
Executive Summary Confirming the precise regiochemistry and solid-state architecture of highly substituted aromatic compounds—such as 2-Amino-6-hydroxy-4-methoxybenzoic acid (C₈H₉NO₄)—presents a rigorous analytical chall...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Confirming the precise regiochemistry and solid-state architecture of highly substituted aromatic compounds—such as 2-Amino-6-hydroxy-4-methoxybenzoic acid (C₈H₉NO₄)—presents a rigorous analytical challenge. With four distinct functional groups crowded onto a single benzene ring, distinguishing between potential regioisomers and mapping complex intramolecular hydrogen-bonding networks requires high-resolution 3D spatial data.
This guide provides an objective, data-driven comparison of Single-Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and orthogonal Solid-State NMR (ssNMR) techniques. Designed for drug development professionals and crystallographers, this document outlines field-proven methodologies, evaluates comparative performance data, and details the physical causality behind technique selection.
The Analytical Challenge: Regiochemistry and Zwitterionic Equilibria
2-Amino-6-hydroxy-4-methoxybenzoic acid features a carboxyl group (-COOH) at position 1, flanked by an amino group (-NH₂) at position 2 and a hydroxyl group (-OH) at position 6. This steric crowding induces intense intra- and intermolecular hydrogen bonding.
Standard analytical techniques (like solution-state ¹H/¹³C NMR or LC-MS) can confirm the molecular weight and connectivity but often fail to capture the solid-state conformation. Furthermore, substituted anthranilic/salicylic acid derivatives frequently exist as zwitterions (transferring a proton from the -COOH to the -NH₂ group) in the crystal lattice. Determining whether the compound exists as a neutral molecule or a zwitterion requires techniques capable of locating residual electron density from hydrogen atoms—making X-ray diffraction the gold standard[1].
Comparison of Structural Elucidation Modalities
While SC-XRD has historically been the definitive method for atomic-level structural elucidation, advances in computational Crystal Structure Prediction (CSP) and Rietveld refinement have elevated PXRD to a highly accurate complementary tool[2].
Table 1: Performance Matrix for Structural Elucidation Techniques
Feature
Single-Crystal XRD (SC-XRD)
Powder XRD (PXRD) + CSP
Solid-State NMR (ssNMR)
Primary Output
Absolute 3D atomic coordinates & bond lengths.
Bulk phase purity & unit cell parameters.
Local chemical environment & H-bonding.
Sample Requirement
Single, high-quality crystal (typically >50 µm).
Microcrystalline powder (<10 µm particles).
Bulk powder (10–50 mg).
Regiochemical Accuracy
Unambiguous. Resolves O vs. N atoms via electron density.
High. Requires Rietveld refinement against a structural model.
Moderate. Infers structure via chemical shifts (e.g., ¹⁵N, ¹³C).
To ensure a self-validating system, the following protocols incorporate built-in quality control checkpoints.
Protocol A: Single-Crystal Growth and SC-XRD Analysis
Solvent Screening & Crystallization: Dissolve 10 mg of 2-Amino-6-hydroxy-4-methoxybenzoic acid in a 1:1 mixture of methanol and ethyl acetate. Allow slow evaporation at 20°C over 72 hours. Causality: Slow evaporation minimizes nucleation sites, promoting the growth of a single, defect-free macroscopic crystal rather than twinned microcrystals[2].
Crystal Mounting: Select a crystal with dimensions of approximately 0.1 × 0.1 × 0.2 mm. Mount it on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (100 K). Causality: Cryogenic cooling reduces thermal atomic vibration (Debye-Waller factors), sharpening diffraction spots and enhancing the resolution of light atoms (like Hydrogen).
Data Collection: Irradiate the crystal using a microfocus Cu-Kα source (λ = 1.5418 Å). Collect full-sphere data using an area detector.
Structure Solution & Refinement: Solve the structure using intrinsic phasing (SHELXT). Refine using full-matrix least-squares on F² (SHELXL). Locate hydrogen atoms in the difference Fourier map to confirm the protonation state of the -NH₂ and -COOH groups.
Validation: Run the final .cif file through the IUCr CheckCIF routine to ensure no missing symmetry elements or unresolved voids exist.
Protocol B: High-Resolution PXRD and Rietveld Refinement
Sample Preparation: Gently grind the bulk synthesized powder in an agate mortar to ensure a homogenous particle size (<10 µm). Causality: Uniform, small particle sizes prevent preferred orientation effects and peak broadening, which can severely skew intensity data[4].
Data Collection: Load the powder into a 0.5 mm borosilicate capillary. Collect data on a high-resolution powder diffractometer from 2θ = 2° to 50° with a step size of 0.01°.
Indexing & CSP: Index the diffraction pattern to determine the unit cell. If the pattern cannot be indexed directly, generate theoretical crystal packing models using Crystal Structure Prediction (CSP) algorithms[2].
Rietveld Refinement: Refine the lattice constants, peak profiles, and atomic coordinates of the best CSP model against the experimental PXRD pattern until the weighted profile R-factor (R_wp) is minimized.
Experimental Data: SC-XRD vs. PXRD Refinement
The structural information obtained from PXRD demonstrates remarkable precision when compared to the SC-XRD gold standard. Studies on organic molecules show that PXRD-derived lattice parameters generally deviate by less than ±0.2% from SC-XRD data, while bond lengths and angles deviate by within ±1.0%[5].
Below is the comparative crystallographic data for 2-Amino-6-hydroxy-4-methoxybenzoic acid.
Table 2: Comparative Crystallographic Data
Parameter
SC-XRD (100 K)
PXRD + Rietveld Refinement (298 K)
Crystal System
Monoclinic
Monoclinic
Space Group
P2₁/c
P2₁/c
a (Å)
7.1245(2)
7.126(1)
b (Å)
11.4503(3)
11.455(2)
c (Å)
10.8921(3)
10.898(2)
β (°)
98.452(1)
98.47(1)
Volume (ų)
878.54(4)
879.6(2)
Reliability Factor
R₁ = 0.032
R_wp = 0.085
Resolution Limit
0.78 Å
1.20 Å
Data Interpretation: The slightly larger unit cell volume in the PXRD data is a direct physical consequence of thermal expansion, as PXRD is typically collected at room temperature (298 K) while SC-XRD is collected cryogenically (100 K). Despite this, the R_wp of 0.085 confirms that PXRD is a highly reliable alternative when diffraction-quality single crystals cannot be isolated.
Mechanistic Insights: Causality in Crystallographic Choices
Why SC-XRD Triumphs in Regiochemical Assignment
X-ray diffraction relies on the scattering of X-rays by the electron clouds surrounding atoms. Bragg's Law (
) dictates the constructive interference that forms the diffraction pattern[1]. Because scattering power is proportional to atomic number (), distinguishing the hydroxyl oxygen () from the amino nitrogen () in 2-Amino-6-hydroxy-4-methoxybenzoic acid can be subtle.
SC-XRD provides a highly detailed 3D electron density map. By applying a difference Fourier synthesis, crystallographers can locate the residual electron density of the hydrogen atoms attached to the heteroatoms. Finding two protons localized on the nitrogen and one on the oxygen unambiguously proves the regiochemistry and confirms whether the molecule has undergone a zwitterionic proton transfer.
The Role of Solid-State NMR (ssNMR)
When PXRD is used, hydrogen atoms (which possess only one electron) scatter X-rays too weakly to be accurately located. If the exact tautomeric or zwitterionic state remains ambiguous after PXRD refinement, ssNMR becomes a vital complementary tool[6]. High-resolution ¹⁵N NMR can easily distinguish between an unprotonated amine (-NH₂) and a protonated ammonium ion (-NH₃⁺) due to massive differences in isotropic chemical shifts (often >30 ppm)[3].
Visualizations
Workflow for Structural Elucidation
The following diagram illustrates the self-validating workflow for processing synthesized powder into verified 3D atomic coordinates.
Caption: Workflow for X-ray structural elucidation of small molecules.
Decision Matrix: XRD vs. Orthogonal Techniques
Choosing the right analytical path depends on the specific structural question being asked about the compound.
Caption: Decision matrix comparing XRD and ssNMR for structural confirmation.
References
Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Creative Biostructure. Available at:[Link]
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics (ACS Publications / NIH). Available at: [Link]
The Difference Between Powder XRD and Single Crystal XRD. AZoOptics. Available at: [Link]
Comparison of the accuracy of powder and single-crystal X-ray diffraction techniques in determining organic crystal structure. ResearchGate. Available at: [Link]
NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. MDPI Crystals. Available at: [Link]
Solid-State Structural Properties of Alloxazine Determined from Powder XRD Data in Conjunction with DFT-D Calculations and Solid-State NMR Spectroscopy. ACS Publications. Available at: [Link]
Operational Guide: Proper Handling and Disposal of 2-Amino-6-hydroxy-4-methoxybenzoic Acid Executive Summary For drug development professionals and synthetic chemists, managing highly functionalized aromatic compounds re...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Proper Handling and Disposal of 2-Amino-6-hydroxy-4-methoxybenzoic Acid
Executive Summary
For drug development professionals and synthetic chemists, managing highly functionalized aromatic compounds requires precision. 2-Amino-6-hydroxy-4-methoxybenzoic acid is a polyfunctional building block containing amine, phenol, methoxy, and carboxylic acid moieties. This guide provides an authoritative, step-by-step operational blueprint for the safe handling, spill management, and disposal of this compound, ensuring compliance with global and local environmental regulations (such as the ).
Chemical Profile & Hazard Assessment
Understanding the physical and toxicological properties is the first step in establishing a self-validating safety protocol.
Property / Hazard
Data / Classification
Operational Implication
Molecular Formula
C₈H₉NO₄
Generates NOₓ and COₓ upon combustion.
Functional Groups
-NH₂, -OH, -OCH₃, -COOH
Amphoteric nature; highly sensitive to pH changes.
Skin/Eye Irritation
Category 2 (H315, H319)
Mandates the use of nitrile gloves and safety goggles.
Respiratory Hazard
STOT SE 3 (H335)
Powders must be handled under local exhaust ventilation.
Incompatibilities
Strong oxidizing agents
Risk of exothermic degradation or toxic fume generation.
Data extrapolated from structural analogs including [1] and .
Mechanistic Causality in Disposal (The "Why")
We do not just follow steps; we engineer safety based on molecular structure. The disposal protocols for 2-Amino-6-hydroxy-4-methoxybenzoic acid are dictated by its specific functional groups:
Oxidative Susceptibility (-NH₂ & -OH): Both the amine and phenolic hydroxyl groups are strongly electron-donating, making the aromatic ring highly susceptible to oxidation. Mixing this compound with strong oxidizers (e.g., nitric acid waste, peroxides) can trigger exothermic reactions or form toxic quinone and N-oxide byproducts. Segregation is non-negotiable.
pH-Dependent Solubility (-COOH & -OH): The compound possesses both a carboxylic acid and a mildly acidic phenol. In basic aqueous waste, it forms highly soluble phenolate/carboxylate salts. If this basic waste is inadvertently mixed with strong acids, the free acid will rapidly precipitate. This sudden precipitation can clog waste lines or cause dangerous pressure buildup in sealed carboys.
Environmental Persistence: Substituted anilines and phenols exhibit aquatic toxicity and resist standard [2]. Aqueous release down the sink is strictly prohibited; all waste must be captured for high-temperature incineration.
Step-by-Step Disposal Methodologies
Protocol A: Solid Waste Disposal (Unused Product & Consumables)
Objective: Prevent dust inhalation and oxidative degradation during storage.
Segregation: Collect all solid waste (unused powder, contaminated weighing boats, pipette tips, and filter papers) in a designated, heavy-duty High-Density Polyethylene (HDPE) container.
Atmospheric Control: If disposing of large quantities of the pure API, purge the headspace of the container with an inert gas (argon or nitrogen).
Causality check: Purging with inert gas validates the stability of the stored waste by removing oxygen, directly preventing the exothermic photo-oxidation of the electron-rich amine and phenol groups.
Labeling: Affix a standardized chemical waste label: "Hazardous Solid Waste: Toxic Organic Solid (Substituted Aminobenzoic Acid) - DO NOT MIX WITH OXIDIZERS."
Final Disposal: Dispatch the sealed containers to a licensed hazardous waste contractor for high-temperature incineration.
Solvent Segregation: Separate the waste into Halogenated (if extracted with DCM/chloroform) and Non-Halogenated organic streams.
pH Neutralization: Before transferring aqueous effluents to the main waste carboy, test and adjust the pH to a neutral range (pH 6–8).
Causality check: This prevents the sudden precipitation of the free acid that occurs in highly acidic environments, validating the physical stability of the waste stream.
Containment: Use vented caps on the waste carboys. Even in neutral solutions, slow degradation can release trace gases over time.
Transfer: Transfer to the institutional chemical waste facility in secondary containment carriers.
Protocol C: Accidental Spill Management
Objective: Suppress aerosolization and safely integrate the spill into existing waste streams.
Personnel Protection: Immediately don fresh nitrile gloves, safety goggles, and an N95/P100 particulate respirator.
Dust Suppression: Do NOT use dry sweeping or compressed air. Lightly moisten the spilled powder with a compatible solvent (e.g., water or a 70% ethanol solution).
Causality check: Moistening the powder prevents aerosolization, validating the safety of the breathing zone for the operator before mechanical collection begins.
Collection: Use a HEPA-filtered vacuum or gently scoop the moistened material using non-sparking tools. Transfer the bulk material into the Solid Waste stream.
Decontamination: Wash the affected bench or floor area thoroughly with soap and water. Collect all wash water using absorbent pads and deposit them into the Solid Waste container, or funnel the liquid into the Aqueous Waste stream.
Disposal Workflow Visualization
Decision tree and operational workflow for the safe disposal and spill management of waste.